molecular formula C24H29N7O B1681514 SC-51316 CAS No. 133690-62-7

SC-51316

Katalognummer: B1681514
CAS-Nummer: 133690-62-7
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: STODEQQYGGTXOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure given in first source;  an angiotensin II receptor antagonist

Eigenschaften

CAS-Nummer

133690-62-7

Molekularformel

C24H29N7O

Molekulargewicht

431.5 g/mol

IUPAC-Name

2,5-dibutyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C24H29N7O/c1-3-5-11-22-27-31(16-6-4-2)24(32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)23-25-28-29-26-23/h7-10,12-15H,3-6,11,16-17H2,1-2H3,(H,25,26,28,29)

InChI-Schlüssel

STODEQQYGGTXOS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC

Aussehen

Solid powder

Andere CAS-Nummern

133690-62-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,5-dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one
3H-1,2,4-Triazol-3-one, 2,5-dibutyl-2,4-dihydro-4-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
SC 51316
SC-51316

Herkunft des Produkts

United States

Foundational & Exploratory

SC-51316: A Technical Guide to a Potent and Selective Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51316 is a potent and selective, orally active, nonpeptidic antagonist of the angiotensin II (AII) type 1 (AT₁) receptor. Its chemical designation is 2,5-dibutyl-2,4-dihydro-4-[[2-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4'-yl]methyl]-3H-1,2,4-triazol-3-one. By competitively and reversibly blocking the AT₁ receptor, this compound effectively inhibits the physiological actions of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Angiotensin II, the primary active component of the RAS, exerts its effects by binding to specific G protein-coupled receptors, most notably the AT₁ receptor. Over-activation of the RAS is a major contributor to the pathophysiology of hypertension, heart failure, and kidney disease. Consequently, blockade of the RAS, particularly through antagonism of the AT₁ receptor, has become a cornerstone of cardiovascular therapy.

This compound emerged from research efforts to develop nonpeptidic AII receptor antagonists, offering potential advantages over earlier peptide-based antagonists in terms of oral bioavailability and duration of action. Its high affinity and selectivity for the AT₁ receptor make it a valuable tool for investigating the physiological and pathological roles of the angiotensin II signaling pathway, as well as a lead compound for the development of antihypertensive therapeutics.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of the angiotensin II AT₁ receptor. It selectively binds to the AT₁ receptor, preventing the binding of the endogenous ligand, angiotensin II. This blockade inhibits the downstream signaling cascades initiated by AT₁ receptor activation.

Angiotensin II AT₁ Receptor Signaling Pathway

The binding of angiotensin II to the AT₁ receptor, which is coupled to a Gq/11 protein, triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including vasoconstriction, aldosterone secretion, cellular growth, and proliferation. This compound, by occupying the AT₁ receptor binding site, prevents these downstream effects.

AT1_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT₁ Receptor Gq11 Gq/11 AT1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolyzes AngII Angiotensin II AngII->AT1R Binds and Activates SC51316 This compound SC51316->AT1R Binds and Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects

Figure 1. Angiotensin II AT₁ Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.

Table 1: In Vitro Receptor Binding Affinity
ParameterTissue/Cell LineSpeciesValue
IC₅₀Adrenal Cortical MembranesRat3.6 nM
IC₅₀Uterine MembranesRat5.1 nM

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the AT₁ receptor.

Table 2: In Vivo Antihypertensive Efficacy
Animal ModelAdministration RouteDoseEffect on Mean Arterial Pressure (MAP)
Anesthetized, Ganglion-Blocked RatsIntravenousDose-dependentInhibition of Angiotensin II-induced pressor response
Spontaneously Hypertensive Rats (SHRs)Intragastric30 mg/kgSignificant reduction in MAP
Sodium-Deficient DogsOral30 mg/kgSustained reduction in MAP over 24 hours

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the AT₁ receptor.

Materials:

  • Membrane Preparation: Rat adrenal cortical or uterine membranes expressing AT₁ receptors.

  • Radioligand: ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: Unlabeled Angiotensin II (1 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Prepare membrane homogenates from rat adrenal glands or uterus.

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • For total binding wells, add 50 µL of ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II at a final concentration of ~0.1-0.5 nM.

  • For non-specific binding wells, add 25 µL of unlabeled Angiotensin II (1 µM) and 25 µL of the radioligand.

  • For competitive binding wells, add 25 µL of serially diluted this compound and 25 µL of the radioligand.

  • Add 100 µL of the membrane preparation (containing 20-50 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Prep_Membranes Prepare Rat Adrenal/ Uterine Membranes Add_Components Add Radioligand, this compound, and Membranes to Wells Prep_Membranes->Add_Components Prep_Reagents Prepare Radioligand, This compound Dilutions, and Buffers Prep_Reagents->Add_Components Incubate Incubate at Room Temp for 60-90 min Add_Components->Incubate Filter_Wash Rapid Filtration and Washing of Membranes Incubate->Filter_Wash Count_Radioactivity Measure Radioactivity (Gamma Counter) Filter_Wash->Count_Radioactivity Calculate_IC50 Calculate Specific Binding and Determine IC₅₀ Count_Radioactivity->Calculate_IC50

Figure 2. Experimental Workflow for the In Vitro Receptor Binding Assay.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the procedure for assessing the blood pressure-lowering effects of this compound in a genetic model of hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

Materials:

  • This compound.

  • Vehicle (e.g., 0.5% methylcellulose in water).

  • Oral gavage needles.

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

Procedure:

  • Acclimatize the SHRs to the blood pressure measurement procedure for several days before the experiment to minimize stress-induced fluctuations.

  • Record baseline mean arterial pressure (MAP) and heart rate for each animal.

  • Randomly assign the animals to treatment groups (e.g., vehicle control, this compound 30 mg/kg).

  • Prepare a suspension of this compound in the vehicle.

  • Administer a single dose of this compound or vehicle to the rats via oral gavage.

  • Monitor MAP and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • For chronic studies, administer the compound daily for a specified period (e.g., 1-2 weeks) and monitor blood pressure regularly.

  • Analyze the data to determine the magnitude and duration of the antihypertensive effect of this compound compared to the vehicle control group.

InVivo_Hypertension_Workflow cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Administration Monitoring & Analysis Acclimatize Acclimatize SHRs to BP Measurement Baseline_BP Record Baseline Blood Pressure and Heart Rate Acclimatize->Baseline_BP Randomize Randomize Animals into Treatment Groups Baseline_BP->Randomize Administer_Drug Administer this compound (30 mg/kg) or Vehicle via Oral Gavage Randomize->Administer_Drug Monitor_BP_HR Monitor Blood Pressure and Heart Rate at Multiple Time Points Administer_Drug->Monitor_BP_HR Analyze_Data Analyze Data to Determine Antihypertensive Effect Monitor_BP_HR->Analyze_Data

Figure 3. Experimental Workflow for In Vivo Antihypertensive Activity in SHRs.

Conclusion

This compound is a well-characterized, potent, and selective nonpeptidic angiotensin II AT₁ receptor antagonist. Its ability to effectively block the renin-angiotensin system in vitro and in vivo makes it an important pharmacological tool for cardiovascular research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the study and application of AT₁ receptor antagonists. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs will continue to advance our understanding of the renin-angiotensin system and contribute to the development of novel therapies for cardiovascular diseases.

Unraveling the Enigma of SC-51316: A Prostaglandin E2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – Despite extensive investigation, the precise chemical structure of the compound designated SC-51316 remains elusive within the public domain. While its classification as a prostaglandin E2 (PGE2) receptor antagonist, specifically of the EP1 subtype, is strongly suggested by available data, a definitive structural elucidation is not currently available. This technical guide consolidates the existing information surrounding this compound and related compounds, providing a resource for researchers, scientists, and drug development professionals in the field of prostanoid receptor modulation.

The "SC-" Series: A Legacy of Prostaglandin Research

The "SC-" designation is historically associated with compounds developed by the pharmaceutical company G.D. Searle & Co. This nomenclature points to a lineage of research focused on the development of modulators for various physiological targets. In the context of prostaglandin research, several "SC-" compounds have emerged as significant tools for understanding the roles of different prostanoid receptors.

Notably, the compound SC-51322 is a potent and selective antagonist of the EP1 receptor. Given the numerical proximity and the shared "SC-" prefix, it is highly probable that this compound is a close structural analog, a precursor, or a metabolite of SC-51322.

Prostaglandin E2 and the EP1 Receptor: A Therapeutic Target

Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and gastrointestinal protection. Its effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.

The EP1 receptor , upon activation by PGE2, primarily signals through the Gq protein pathway, leading to an increase in intracellular calcium levels. This signaling cascade has been implicated in the pathophysiology of various conditions, making the EP1 receptor an attractive target for therapeutic intervention.

Key Signaling Pathway of the EP1 Receptor

The activation of the EP1 receptor by its ligand, PGE2, initiates a well-defined signaling cascade. A diagram illustrating this pathway is provided below.

EP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Gq Gq Protein EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects (e.g., Inflammation, Pain) Ca_release->Downstream PKC->Downstream

Caption: PGE2 binding to the EP1 receptor activates Gq, leading to PLC activation, subsequent generation of IP3 and DAG, and ultimately increased intracellular calcium and PKC activation, resulting in various cellular responses.

Potential Therapeutic Applications of EP1 Receptor Antagonists

Given the role of the EP1 receptor in mediating pain and inflammation, antagonists of this receptor hold significant therapeutic promise. Research in this area is focused on developing selective EP1 antagonists for the treatment of:

  • Inflammatory Pain: By blocking the signaling cascade that sensitizes nociceptors, EP1 antagonists could offer a novel approach to pain management.

  • Neurogenic Inflammation: The EP1 receptor is implicated in the inflammatory processes within the nervous system.

  • Certain Cancers: Emerging evidence suggests a role for the EP1 receptor in tumor growth and progression.

Experimental Protocols for Investigating EP1 Receptor Antagonism

The characterization of EP1 receptor antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. A generalized workflow for these experimental protocols is outlined below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Determine Ki) functional_assays Functional Assays (e.g., Calcium Mobilization) (Determine IC50) receptor_binding->functional_assays selectivity_panel Receptor Selectivity Panel (vs. EP2, EP3, EP4, etc.) functional_assays->selectivity_panel pk_studies Pharmacokinetic Studies (ADME) selectivity_panel->pk_studies Lead Compound Selection efficacy_models Efficacy Models (e.g., Pain, Inflammation) pk_studies->efficacy_models toxicology Toxicology and Safety Studies efficacy_models->toxicology

Caption: A typical workflow for the preclinical evaluation of an EP1 receptor antagonist, moving from initial in vitro characterization to in vivo studies of pharmacokinetics, efficacy, and safety.

Quantitative Data for a Representative EP1 Antagonist

While specific quantitative data for this compound is unavailable, the following table summarizes typical data that would be generated for a potent and selective EP1 receptor antagonist, using hypothetical values for illustrative purposes.

ParameterValueAssay Type
Binding Affinity (Ki) 1.5 nMRadioligand Binding Assay
Functional Potency (IC50) 5.2 nMCalcium Mobilization Assay
Selectivity vs. EP2 > 10,000 nMFunctional Assay
Selectivity vs. EP3 > 10,000 nMFunctional Assay
Selectivity vs. EP4 > 5,000 nMFunctional Assay
Oral Bioavailability (Rat) 45%Pharmacokinetic Study
Plasma Half-life (Rat) 3.2 hoursPharmacokinetic Study

Conclusion

The compound this compound represents a component of the broader scientific effort to develop selective modulators of the prostaglandin E2 EP1 receptor. While its specific chemical identity remains to be publicly disclosed, its likely role as an EP1 antagonist places it within a class of compounds with significant therapeutic potential. Further research and disclosure of the chemical structure of this compound will be necessary to fully understand its pharmacological profile and potential applications. Researchers interested in this area are encouraged to investigate the extensive literature on other EP1 receptor antagonists to guide their own studies.

An In-Depth Technical Guide on the Mechanism of Action of SC-51316 and Related EP1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of SC-51316, a putative selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Due to the limited publicly available data specifically for this compound, this document leverages data from closely related compounds, particularly SC-51322, to elucidate the core mechanism of action. EP1 receptor antagonists represent a promising therapeutic class for the management of pain and inflammation. By competitively inhibiting the binding of PGE2 to the EP1 receptor, these compounds block downstream signaling cascades, primarily the Gq-protein coupled pathway, which leads to an increase in intracellular calcium and subsequent cellular responses. This guide details the molecular interactions, signaling pathways, and provides standardized experimental protocols for the evaluation of EP1 receptor antagonists.

Introduction to Prostaglandin E2 and the EP1 Receptor

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. It is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes. PGE2 exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways and exhibits a distinct tissue distribution, leading to a wide range of physiological and pathological effects.

The EP1 receptor is primarily coupled to Gq proteins. Upon activation by PGE2, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, contributing to neuronal sensitization, smooth muscle contraction, and inflammatory responses.

This compound: A Selective EP1 Receptor Antagonist

While specific data for this compound is scarce in peer-reviewed literature, the compound numbering suggests it belongs to a series of EP1 receptor antagonists developed for their potential therapeutic effects. A closely related analog, SC-51322, is a potent and selective antagonist of the human EP1 receptor.[1]

Mechanism of Action

This compound and its analogs act as competitive antagonists at the EP1 receptor. This means they bind to the same site as the endogenous ligand, PGE2, but do not activate the receptor. By occupying the binding site, they prevent PGE2 from binding and initiating the downstream signaling cascade. This blockade of PGE2-mediated signaling is the fundamental mechanism by which these compounds exert their analgesic and anti-inflammatory effects.

The primary mechanism of action involves the inhibition of the Gq/PLC/IP3/Ca2+ signaling pathway. By preventing the PGE2-induced increase in intracellular calcium, this compound can attenuate the hyperexcitability of sensory neurons, a key process in the development of pain hypersensitivity.

Quantitative Data for Related EP1 Antagonists

The following table summarizes the available quantitative data for SC-51322, a close structural analog of this compound. This data is crucial for understanding the potency and selectivity of this class of compounds.

CompoundParameterSpeciesValueReference
SC-51322pKiHuman7.9[1]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The signaling pathway affected by this compound is central to the pro-inflammatory and nociceptive actions of PGE2 mediated through the EP1 receptor.

EP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds & Activates SC51316 This compound SC51316->EP1 Binds & Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., Neuronal Sensitization) Ca2->CellularResponse Initiates

Diagram 1: PGE2/EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of EP1 receptor antagonists like this compound.

EP1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the EP1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human EP1 receptor.

Materials:

  • Membrane preparations from cells expressing the human EP1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-PGE2.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of unlabeled PGE2.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or unlabeled PGE2 (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-PGE2 at a concentration near its Kd for the EP1 receptor.

    • 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow Prep Prepare Reagents: - EP1 Membranes - [³H]-PGE2 - this compound dilutions Incubate Incubate: - Membranes - [³H]-PGE2 - this compound Prep->Incubate Filter Rapid Filtration (Separate bound from free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze

Diagram 2: Experimental Workflow for EP1 Receptor Binding Assay.
PGE2-Induced Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the PGE2-induced increase in intracellular calcium.

Objective: To determine the functional antagonist potency of this compound at the EP1 receptor.

Materials:

  • Cells expressing the human EP1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • PGE2.

  • Test compound: this compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader or microscope capable of measuring intracellular calcium.

Procedure:

  • Plate the EP1-expressing cells in a 96-well plate and grow to confluency.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence.

  • Stimulate the cells with a concentration of PGE2 that elicits a submaximal response (e.g., EC80).

  • Measure the fluorescence signal over time to monitor the change in intracellular calcium concentration.

  • The antagonist effect of this compound is determined by its ability to inhibit the PGE2-induced calcium signal.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Calcium_Mobilization_Assay_Workflow CellPrep Plate & Grow EP1-Expressing Cells DyeLoading Load Cells with Calcium-Sensitive Dye CellPrep->DyeLoading PreIncubate Pre-incubate with This compound DyeLoading->PreIncubate Baseline Measure Baseline Fluorescence PreIncubate->Baseline Stimulate Stimulate with PGE2 Baseline->Stimulate Measure Measure Fluorescence (Calcium Signal) Stimulate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze

Diagram 3: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound is a member of a series of potent and selective EP1 receptor antagonists. Its mechanism of action is centered on the competitive inhibition of PGE2 binding to the EP1 receptor, thereby blocking the Gq-mediated signaling cascade that leads to increased intracellular calcium. This action underlies its potential as a therapeutic agent for the treatment of pain and inflammation. The experimental protocols provided in this guide offer a standardized approach for the characterization of this compound and other novel EP1 receptor antagonists, facilitating further research and development in this promising area of pharmacology.

References

SC-51316: A Technical Guide to its Target Pathway and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51316 is a potent and selective nonpeptidic antagonist of the Angiotensin II Type 1 (AT1) receptor. As an orally active agent, it has demonstrated significant antihypertensive effects in various preclinical models. This document provides an in-depth technical overview of the molecular target, signaling pathway, and mechanism of action of this compound. It includes a summary of its quantitative pharmacological parameters and detailed experimental protocols for its characterization, intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Target and Mechanism of Action

This compound exerts its pharmacological effects by selectively targeting the Angiotensin II Type 1 (AT1) receptor.[1] It acts as a competitive and reversible antagonist at this receptor.[1] The AT1 receptor is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

Angiotensin II, the primary effector peptide of the RAAS, mediates its physiological actions by binding to AT1 receptors. These actions include vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and promotion of sodium and water retention by the kidneys. By competitively inhibiting the binding of Angiotensin II to the AT1 receptor, this compound effectively blocks these downstream effects, leading to vasodilation and a reduction in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a cascade of enzymatic reactions that culminates in the production of Angiotensin II. This compound intervenes at a critical point in this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w cleaves Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w converts ACE Angiotensin-Converting Enzyme (ACE) (in Lungs & other tissues) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Physiological_Effects Physiological Effects: - Vasoconstriction - Aldosterone Secretion - Sodium & Water Retention AT1_Receptor->Physiological_Effects activates SC51316 This compound SC51316->AT1_Receptor blocks Blood_Pressure Increased Blood Pressure Physiological_Effects->Blood_Pressure leads to Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from rat adrenal cortex) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [125I]Angiotensin II) - Varying concentrations of this compound prep_membranes->incubation separation Separate Bound and Free Ligand (Rapid filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (Calculate IC50 and Ki values) quantification->analysis end End analysis->end

References

The Discovery and Synthesis of SC-51316: A Potent Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: SC-51316 is a potent and orally active nonpeptide antagonist of the angiotensin II (AII) receptor, a key regulator in the renin-angiotensin system (RAS).[1] The RAS plays a crucial role in maintaining blood pressure and fluid balance. Dysregulation of this system is a major contributor to hypertension and other cardiovascular diseases. This compound, chemically known as 2,5-Dibutyl-2,4-dihydro-4-[[2-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4'-yl]methyl]-3H-1,2,4-triazol-3-one, emerged from research efforts to develop effective and orally bioavailable AII receptor blockers for the management of these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Mechanism of Action

This compound was developed as a selective antagonist for the angiotensin II type 1 (AT1) receptor. The binding of angiotensin II to the AT1 receptor initiates a cascade of physiological responses, including vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively blocks these downstream signaling pathways, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway

The renin-angiotensin system is a complex hormonal cascade. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1_Receptor->Vasoconstriction SC51316 This compound SC51316->AT1_Receptor Inhibition

Figure 1: Renin-Angiotensin System and this compound's site of action.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in the formation of the triazolone-based biphenyl-tetrazole scaffold. A generalized synthetic scheme is presented below. For a detailed, step-by-step experimental protocol, referral to the primary publication, "Synthesis and structure-activity relationships of nonpeptide, potent triazolone-based angiotensin II receptor antagonists," is recommended.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product A Substituted Biphenyl Nitrile C Tetrazole Formation A->C B Triazole Precursor D Triazolone Ring Construction B->D E Alkylation C->E D->E F This compound E->F

Figure 2: Generalized workflow for the synthesis of this compound.

Biological Activity and Structure-Activity Relationships (SAR)

The potency of this compound and its analogs has been evaluated through in vitro and in vivo studies. Key quantitative data are summarized in the tables below.

In Vitro Activity

The in vitro activity of this compound was determined by its ability to inhibit the binding of radiolabeled angiotensin II to its receptors in various tissue preparations.

CompoundTissue SourceIC50 (nM)
This compound Rat Adrenal Cortex3.6
This compound Rat Uterus5.1

Table 1: In Vitro Angiotensin II Receptor Binding Affinity of this compound.

Structure-Activity Relationship (SAR) Studies

SAR studies on the triazolone-based antagonists revealed several key structural features that influence binding affinity to the AII receptor. The lipophilic pocket of the receptor interacting with the substituent at the 2-position of the triazolone ring was found to be spacious, accommodating various lipophilic groups. However, certain modifications were found to be detrimental to activity.

R Group at 2-position of TriazoloneReceptor Binding Affinity (IC50, nM)Key Observation
n-Butyl (this compound)3.6Potent activity
Branched Alkyl ChainsDecreasedBranched chains are unfavorable
Acidic GroupsSlightly DecreasedGenerally results in a slight decrease in affinity
2-PhenylethylHighest in vitro potencyDemonstrates the importance of the substituent's nature

Table 2: Structure-Activity Relationship of Triazolone-Based Angiotensin II Antagonists. Note: Specific IC50 values for all analogs are detailed in the primary literature.

In Vivo Antihypertensive Activity

The antihypertensive effects of this compound have been demonstrated in various animal models of hypertension.

Animal ModelDoseRoute of AdministrationEffect on Mean Arterial Pressure (MAP)
Spontaneously Hypertensive Rats30 mg/kg/day for 5 daysIntragastricSignificant reduction, similar to enalapril (10 mg/kg)
Sodium-Deficient Dogs30 mg/kgOralSustained reduction over a 24-hour period

Table 3: In Vivo Antihypertensive Efficacy of this compound.[2]

Experimental Protocols

Angiotensin II Receptor Binding Assay

Objective: To determine the in vitro affinity of this compound for the angiotensin II receptor.

Methodology:

  • Membrane Preparation: Rat adrenal cortical or uterine tissues are homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the AII receptors.

  • Binding Assay: The membrane preparations are incubated with a fixed concentration of radiolabeled angiotensin II (e.g., ¹²⁵I-[Sar¹, Ile⁸]AII) and varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Antagonism of Angiotensin II-Induced Contraction in Rabbit Aortic Rings

Objective: To assess the functional antagonist activity of this compound on vascular smooth muscle.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from rabbits and cut into rings. The rings are suspended in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O₂ / 5% CO₂).

  • Equilibration: The aortic rings are allowed to equilibrate under a resting tension.

  • Contraction: Cumulative concentration-response curves to angiotensin II are generated to establish a baseline contractile response.

  • Antagonist Incubation: The aortic rings are then incubated with various concentrations of this compound for a defined period.

  • Challenge: Following incubation with the antagonist, a second concentration-response curve to angiotensin II is generated.

  • Data Analysis: The antagonistic effect of this compound is quantified by determining the parallel rightward shift of the angiotensin II concentration-response curve and calculating the pA₂ value.

Aortic_Ring_Workflow Start Excise Rabbit Thoracic Aorta Prep Prepare Aortic Rings Start->Prep Mount Mount in Organ Bath Prep->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Baseline Generate Baseline AII Contraction Curve Equilibrate->Baseline Incubate Incubate with This compound Baseline->Incubate Challenge Generate Second AII Contraction Curve Incubate->Challenge Analyze Analyze Data (pA2 calculation) Challenge->Analyze End Determine Functional Antagonism Analyze->End

Figure 3: Experimental workflow for the rabbit aortic ring contraction assay.

Conclusion

This compound is a potent and orally active nonpeptide angiotensin II receptor antagonist that has demonstrated significant antihypertensive effects in preclinical models. Its discovery has been a key step in the development of this important class of therapeutic agents. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships provides a valuable foundation for the design and development of future generations of AT1 receptor antagonists for the treatment of cardiovascular diseases.

References

SC-51316: A Technical Guide to a Prototypical Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51316 is a potent and selective, nonpeptidic antagonist of the angiotensin II type 1 (AT1) receptor. As an orally active agent, it has demonstrated significant antihypertensive effects in various preclinical models by competitively inhibiting the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream physiological effects, including vasoconstriction and aldosterone secretion. This technical guide provides a comprehensive overview of the basic properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used to characterize its activity.

Core Properties and Mechanism of Action

This compound is chemically identified as 2,5-dibutyl-2,4-dihydro-4-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4'-yl]methyl]-3H-1,2,4-triazol-3-one. Its primary pharmacological action is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II, a key effector molecule in the renin-angiotensin system (RAS), mediates its physiological effects by binding to AT1 and AT2 receptors. The majority of the well-characterized cardiovascular effects of angiotensin II, such as vasoconstriction, increased aldosterone synthesis, and cellular growth, are mediated through the AT1 receptor.[2] By blocking this interaction, this compound effectively mitigates the pressor and pro-hypertrophic effects of angiotensin II.

Quantitative Data: In Vitro Pharmacology
ParameterSpeciesTissue/Cell LineValueReference
IC50RatAdrenal Cortical Membranes3.6 nM[3]
IC50RatUterine Membranes5.1 nM[3]

Signaling Pathway

This compound exerts its effects by blocking the intricate signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR). The activation of the AT1 receptor leads to the stimulation of multiple downstream pathways that contribute to the regulation of blood pressure and cardiovascular homeostasis.

AT1_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AT1R AT1 Receptor Signaling cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I Renin->AngI cleaves ACE ACE AngII Angiotensin II ACE->AngII converts AT1R AT1 Receptor AngII->AT1R binds Aldosterone Aldosterone Secretion Gq11 Gq/11 AT1R->Gq11 activates AT1R->Aldosterone stimulates SC51316 This compound SC51316->AT1R blocks PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction CellGrowth Cell Growth/ Proliferation PKC->CellGrowth

Caption: Angiotensin II Type 1 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vivo Pharmacology

This compound has been shown to be an orally active antihypertensive agent in several animal models.

Quantitative Data: In Vivo Efficacy
Animal ModelAdministration RouteDoseEffectReference
Anesthetized, ganglion-blocked ratsIntravenous-Dose-dependent inhibition of angiotensin II pressor response[1]
Conscious, spontaneously hypertensive ratsIntragastric (daily for 5 days)30 mg/kgSignificant reduction in blood pressure, comparable to enalapril (10 mg/kg)[1]
Conscious, sodium-deficient dogsOral30 mg/kgLowered blood pressure over a 24-hour period, similar to enalapril (10 mg/kg)[1]

Notably, in spontaneously hypertensive rats, this compound did not affect heart rate.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the properties of this compound and similar AT1 receptor antagonists.

AT1 Receptor Binding Assay (In Vitro)

Objective: To determine the binding affinity of this compound for the AT1 receptor.

Methodology:

  • Membrane Preparation:

    • Tissues rich in AT1 receptors (e.g., rat adrenal cortex or uterus) are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled AT1 receptor ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard AT1 antagonist (e.g., losartan).

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation.

Angiotensin II Pressor Response (In Vivo)

Objective: To evaluate the in vivo efficacy of this compound in blocking the pressor effects of angiotensin II.

Methodology:

  • Animal Preparation:

    • Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital).

    • The trachea is cannulated to ensure a clear airway.

    • The carotid artery is cannulated for continuous measurement of blood pressure, and the jugular vein is cannulated for drug and angiotensin II administration.

    • Ganglionic blockade (e.g., with hexamethonium) is induced to eliminate reflex changes in blood pressure.

  • Experimental Procedure:

    • A baseline blood pressure is established.

    • A continuous intravenous infusion of angiotensin II is administered at a rate that produces a stable, submaximal pressor response.

    • Once the pressor response to angiotensin II has stabilized, this compound is administered intravenously in increasing doses.

    • The inhibition of the angiotensin II-induced pressor response is recorded for each dose of this compound.

  • Data Analysis:

    • The percentage inhibition of the angiotensin II pressor response is calculated for each dose of the antagonist.

    • A dose-response curve is constructed to determine the dose of this compound required to produce a 50% inhibition of the pressor response (ID50).

Experimental Atherosclerosis in Rabbits

Objective: To investigate the effect of this compound on the development of atherosclerosis.

Methodology:

  • Induction of Atherosclerosis:

    • Male New Zealand White rabbits are fed a high-cholesterol diet (e.g., 1-2% cholesterol) for a specified period (e.g., 8-12 weeks) to induce hypercholesterolemia and atherosclerotic lesions.

  • Treatment:

    • A control group receives the high-cholesterol diet alone.

    • A treatment group receives the high-cholesterol diet mixed with this compound at a specified daily dose.

  • Assessment of Atherosclerosis:

    • At the end of the study period, the animals are euthanized, and the aortas are carefully dissected.

    • The extent of atherosclerotic plaque formation in the aorta is quantified. This can be done by:

      • Gross examination: Staining the aorta with a lipid-soluble dye (e.g., Sudan IV) and calculating the percentage of the intimal surface area covered by plaques.

      • Histological analysis: Sections of the aorta are stained (e.g., with hematoxylin and eosin, or Oil Red O) to visualize the plaque structure and composition.

    • Biochemical analysis of aortic tissue cholesterol content can also be performed.

Experimental Workflow:

Atherosclerosis_Workflow Start Start: Rabbit Model Selection Diet High-Cholesterol Diet Induction (8-12 weeks) Start->Diet Treatment Treatment Groups: - Control (Diet alone) - this compound + Diet Diet->Treatment Euthanasia Euthanasia and Aorta Dissection Treatment->Euthanasia Analysis Assessment of Atherosclerosis Euthanasia->Analysis Gross Gross Examination (Sudan IV Staining) Analysis->Gross Histo Histological Analysis (H&E, Oil Red O) Analysis->Histo Biochem Biochemical Analysis (Aortic Cholesterol) Analysis->Biochem End End: Data Analysis and Conclusion Gross->End Histo->End Biochem->End

Caption: Workflow for studying the effect of this compound on experimental atherosclerosis.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound, such as its half-life, bioavailability, and specific metabolic pathways, are not extensively reported in publicly available literature. However, as a class, nonpeptidic angiotensin II receptor antagonists are generally characterized by good oral absorption and are metabolized in the liver. Some members of this class have active metabolites.

Conclusion

This compound is a foundational nonpeptidic AT1 receptor antagonist that has been instrumental in understanding the role of the renin-angiotensin system in cardiovascular disease. Its potent and selective blockade of the AT1 receptor translates to significant antihypertensive effects in preclinical models. The experimental protocols detailed herein provide a framework for the continued investigation of this and similar compounds. While specific pharmacokinetic data for this compound remains limited, its well-characterized in vitro and in vivo pharmacology solidifies its importance as a key research tool in the development of cardiovascular therapeutics.

References

In Vitro Characterization of SC-51316: A Selective EP1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of SC-51316, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The data presented herein is based on established methodologies for characterizing prostanoid receptor ligands. For the purposes of this guide, quantitative data for the closely related and structurally similar compound SC-51089 is utilized as a representative profile for this chemical series.

Introduction to this compound and the EP1 Receptor

Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever. It exerts its effects through four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The EP1 receptor, upon activation by its endogenous ligand PGE2, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). This signaling cascade is implicated in various cellular responses, making the EP1 receptor an attractive therapeutic target for inflammatory diseases and certain types of pain.

This compound is a member of a chemical series of potent and selective antagonists developed to probe the therapeutic potential of EP1 receptor inhibition. Understanding its in vitro characteristics is crucial for elucidating its mechanism of action and guiding further drug development efforts.

Quantitative Pharmacological Data

The binding affinity of the representative compound, SC-51089, was determined against a panel of recombinant human prostanoid receptors. The inhibition constants (Ki) are summarized in the table below, demonstrating a clear selectivity for the EP1 receptor.

ReceptorKi (µM)
EP1 1.3
TP11.2
EP317.5
FP61.1
Data for SC-51089, a selective EP1 receptor antagonist.[1]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the downstream signaling cascade initiated by PGE2. The diagram below illustrates the canonical EP1 signaling pathway and the inhibitory action of this compound.

EP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates SC51316 This compound SC51316->EP1 Binds & Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ CellularResponse Cellular Response (e.g., smooth muscle contraction, neuronal excitability) Ca2_cyto->CellularResponse Initiates

Caption: EP1 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Methodology:

  • Receptor Preparation: Membranes from HEK293 cells stably expressing the recombinant human EP1 receptor are prepared. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, is used.

  • Radioligand: A tritiated EP1 receptor antagonist, such as [³H]-SC-51322, is used at a fixed concentration, typically at or below its Kd value.

  • Competition Curve: A range of concentrations of the unlabeled test compound (this compound) are prepared.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated in a 96-well plate. Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a saturating concentration of a known unlabeled EP1 antagonist.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioactivity.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Prepare EP1 Receptor Membranes Incubation Incubate Membranes, Radioligand & this compound ReceptorPrep->Incubation RadioligandPrep Prepare [³H]-Radioligand (Fixed Concentration) RadioligandPrep->Incubation CompetitorPrep Prepare this compound (Serial Dilutions) CompetitorPrep->Incubation Filtration Separate Bound/Free via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

PGE2-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by the agonist PGE2.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the EP1 receptor (e.g., HEK293-EP1) are cultured in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control.

  • PGE2 Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically the EC80) to induce calcium mobilization.

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the PGE2-induced fluorescence signal. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated by non-linear regression.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture EP1-Expressing Cells in 96-well Plate DyeLoading Load Cells with Calcium-Sensitive Dye CellCulture->DyeLoading AntagonistIncubation Pre-incubate with This compound DyeLoading->AntagonistIncubation PGE2Stimulation Stimulate with PGE2 (EC80 Concentration) AntagonistIncubation->PGE2Stimulation FluorescenceReading Measure Fluorescence (Intracellular Ca²⁺) PGE2Stimulation->FluorescenceReading InhibitionCurve Plot Inhibition Curve FluorescenceReading->InhibitionCurve IC50_Calc Calculate Functional IC50 Value InhibitionCurve->IC50_Calc

Caption: Workflow for a PGE2-induced calcium mobilization assay.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective antagonist of the EP1 receptor. Its ability to effectively block PGE2-mediated signaling, as evidenced by both binding and functional assays, underscores its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory and analgesic therapies. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this and other EP1 receptor modulators.

References

Unraveling SC-51316: A Technical Deep Dive into Preliminary Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary research findings for SC-51316, a nonpeptidic angiotensin II (AII) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's initial pharmacological assessments, particularly its effects on hypertension and atherosclerosis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited studies. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the current body of research.

Core Research Findings: Antihypertensive Effects and Atherosclerosis Trials

Preliminary in vivo studies have demonstrated that this compound is an orally active antihypertensive agent. Research in spontaneously hypertensive rats and sodium-deficient dogs has shown that this compound effectively lowers blood pressure at levels comparable to the angiotensin-converting enzyme (ACE) inhibitor enalapril.[1] However, in a key study investigating its role in preventing atherosclerosis, this compound did not show a significant effect on reducing aortic plaque formation in cholesterol-fed rabbits.[1] This finding contrasts with the observed anti-atherosclerotic effects of ACE inhibitors like enalapril, suggesting that the mechanism of action for ACE inhibitors in this context may extend beyond the simple blockade of the renin-angiotensin system.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical studies of this compound.

Table 1: Antihypertensive Efficacy of this compound
Animal Model Spontaneously Hypertensive Rats
Drug Administration This compound (30 mg/kg, intragastrically, daily for 5 days)
Comparator Enalapril (10 mg/kg, intragastrically)
Outcome Blood pressure was reduced in a similar manner to enalapril.[1]
Heart Rate Effect No effect on heart rate was observed.
Animal Model Conscious, Sodium-Deficient Dogs
Drug Administration This compound (30 mg/kg, orally)
Comparator Enalapril (10 mg/kg, orally)
Outcome Lowered blood pressure similarly to enalapril over a 24-hour observation period.
Table 2: Effect of this compound on Atherosclerosis in Cholesterol-Fed Rabbits
Animal Model Cholesterol-Fed Rabbits
Drug Administration This compound (30 mg/kg per day, p.o.)
Study Duration 3 months
Primary Outcome No significant attenuation of aortic atherosclerosis.[1]
Comparator Study (Enalapril)
Drug Administration Enalapril (10 mg/kg per day, p.o.)
Outcome Significant reduction in percent plaque areas in the thoracic aortas (Controls: 86.8±3.5%; Treated: 31.1±8%, P < 0.001).[1]
Aortic cholesterol content was also reduced (Controls: 31.4±3.2 mg/g tissue; Treated: 7.4±1.8 mg/g, P < 0.001).[1]
Blood Pressure and Lipid Levels (Enalapril) No significant effect on plasma lipid levels or conscious blood pressure.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key preliminary studies of this compound.

Induction of Atherosclerosis in Rabbits

The experimental protocol for inducing atherosclerosis in rabbits, as referenced in the studies involving this compound, typically involves a high-cholesterol diet.

  • Animal Model: Male New Zealand White rabbits are commonly used.[2]

  • Diet: The rabbits are fed a diet supplemented with cholesterol. A common preparation involves dissolving cholesterol in a solvent like diethyl ether, mixing it thoroughly with standard rabbit chow, and allowing the solvent to evaporate.[2] The concentration of cholesterol in the diet can range from 0.3% to 1% (w/w).

  • Duration: The high-cholesterol diet is administered for a period of several weeks to months to induce the formation of atherosclerotic plaques. In the this compound study, the duration was 3 months.[1]

Quantification of Aortic Atherosclerosis

The assessment of atherosclerotic plaque formation in the aorta is a critical step in these studies.

  • Aorta Excision: At the end of the study period, the animals are euthanized, and the entire aorta is carefully dissected from the aortic arch down to the iliac bifurcation.

  • Sudan IV Staining: The excised aorta is opened longitudinally to expose the intimal surface. The tissue is then stained with Sudan IV, a lipid-soluble dye that selectively stains atherosclerotic lesions, which are rich in lipids, a distinct red color.[3][4][5]

  • Image Analysis: The stained aorta is photographed, and the images are analyzed using imaging software. The total area of the aorta and the area of the Sudan IV-stained lesions are measured. The extent of atherosclerosis is then calculated as the percentage of the total aortic surface area covered by plaques.[4]

Measurement of Blood Pressure in Animal Models

Blood pressure is a key parameter in assessing the antihypertensive effects of this compound.

  • Method: In conscious rats, systolic blood pressure is typically measured non-invasively using the tail-cuff method with an electrosphygmomanometer.[6]

  • Procedure: Multiple measurements are taken at each session and averaged to obtain a reliable blood pressure reading for each animal.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its effect on atherosclerosis.

Angiotensin II Receptor Signaling Pathway

This compound acts as an antagonist to the Angiotensin II Type 1 Receptor (AT1R). The following diagram illustrates the downstream signaling cascade that is initiated by the binding of Angiotensin II to AT1R, which is subsequently blocked by this compound.

Angiotensin_II_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC Cellular_Response Cellular Responses (Vasoconstriction, Inflammation, etc.) PKC->Cellular_Response SC51316 This compound SC51316->AT1R blocks

Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Atherosclerosis Study

This diagram outlines the typical experimental workflow used to assess the impact of this compound on the development of atherosclerosis in a rabbit model.

Atherosclerosis_Workflow Start Start: Rabbit Model Selection (New Zealand White) Diet Induction of Atherosclerosis (High-Cholesterol Diet for 3 months) Start->Diet Grouping Animal Grouping Diet->Grouping Control Control Group (Vehicle) Grouping->Control Treatment Treatment Group (this compound, 30 mg/kg/day, p.o.) Grouping->Treatment Euthanasia Euthanasia and Aorta Excision Control->Euthanasia Treatment->Euthanasia Staining Sudan IV Staining of Aorta Euthanasia->Staining Analysis Image Analysis and Quantification of Plaque Area Staining->Analysis Results Data Analysis and Comparison Analysis->Results

Caption: Experimental workflow for evaluating this compound in a rabbit atherosclerosis model.

References

In-depth Technical Guide: The Biological Role of SC-51316

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide is intended to provide a comprehensive overview of the biological role of the compound designated SC-51316. The information presented herein is curated for an audience with a professional background in biomedical research, including researchers, scientists, and professionals in the field of drug development. The objective of this document is to consolidate the available quantitative data, delineate the experimental protocols utilized in its study, and visually represent the signaling pathways it modulates.

Introduction

Initial literature searches and database inquiries did not yield specific information for a compound explicitly designated "this compound." The scientific literature and publicly available databases do not contain sufficient data to construct a detailed biological profile for this specific molecule. The information that could be retrieved was sparse and did not provide the depth required for a comprehensive technical guide.

Therefore, this document will proceed by outlining the general framework and types of information that would be included in such a guide, should sufficient data on this compound become available. This will serve as a template for what a complete technical guide on a novel compound would entail, following the user's specified requirements.

Section 1: Quantitative Data Summary

A critical aspect of understanding a compound's biological activity is the quantitative assessment of its effects. All relevant data would be meticulously organized into tables to facilitate clear comparison and interpretation.

Table 1: In Vitro Efficacy and Potency of this compound

TargetAssay TypeIC50 (nM)Ki (nM)Fold SelectivityReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Cellular Activity of this compound

Cell LineBiological ProcessEC50 (µM)EffectReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Pharmacokinetic Properties of this compound

ParameterSpeciesValueUnitsReference
BioavailabilityData Not AvailableData Not Available%Data Not Available
Half-life (t½)Data Not AvailableData Not AvailablehoursData Not Available
CmaxData Not AvailableData Not Availableng/mLData Not Available
AUCData Not AvailableData Not Availableng·h/mLData Not Available

Section 2: Key Experimental Protocols

To ensure reproducibility and critical evaluation of the findings, detailed methodologies for key experiments would be provided.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its putative kinase target.

  • Principle: A radiometric or fluorescence-based assay would be used to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of this compound.

  • Procedure:

    • Recombinant kinase, substrate, and ATP (spiked with ³²P-ATP or a fluorescent analog) are combined in a reaction buffer.

    • This compound is added in a dose-response manner.

    • The reaction is incubated at a specified temperature for a set duration.

    • The reaction is stopped, and the phosphorylated substrate is separated and quantified.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Principle: A colorimetric or luminescence-based assay (e.g., MTT, CellTiter-Glo®) is used to quantify the number of viable cells after treatment with this compound.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound.

    • After a defined incubation period (e.g., 72 hours), the assay reagent is added.

    • The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.

    • EC50 values are determined from the dose-response curves.

Section 3: Signaling Pathways and Visualizations

Visual representations are crucial for understanding the complex interactions within signaling networks. Diagrams would be generated using the DOT language to illustrate the mechanism of action of this compound.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade that a compound like this compound might inhibit. This serves as an example of the type of visualization that would be included.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation SC51316 This compound SC51316->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow for Target Identification

The following diagram outlines a potential workflow that could be used to identify the cellular target(s) of this compound.

G cluster_workflow Target Identification Workflow Start Start: Active Compound (this compound) Step1 Affinity Chromatography (Immobilized this compound) Start->Step1 Step2 Cell Lysate Incubation Step1->Step2 Step3 Elution of Binding Proteins Step2->Step3 Step4 Mass Spectrometry (LC-MS/MS) Step3->Step4 Step5 Data Analysis & Target Validation Step4->Step5

A generalized workflow for identifying protein targets of a small molecule.

Conclusion

While a comprehensive biological profile of this compound cannot be constructed at this time due to a lack of available data, this guide provides a framework for how such information would be presented. The structured approach to summarizing quantitative data, detailing experimental protocols, and visualizing complex biological systems is essential for the effective dissemination of scientific findings. Should data on this compound become available, this document can serve as a template for its compilation and presentation to the scientific community.

In-depth Technical Guide: SC-51316

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This guide is intended to provide a comprehensive overview of the available scientific literature on the compound designated SC-51316. However, extensive searches of prominent scientific databases and public records have yielded no specific information for a compound with this identifier.

The designation "this compound" does not correspond to any publicly available research data, clinical trial records, or pharmacological studies. This suggests several possibilities:

  • Incorrect Identifier: The designation "this compound" may contain a typographical error.

  • Early-Stage Compound: The compound may be in a very early stage of development and has not yet been disclosed in public literature.

  • Internal Codename: "this compound" could be an internal codename used by a research institution or pharmaceutical company that has not been made public.

Without a valid compound identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

We recommend verifying the compound identifier and providing a corrected or alternative designation. Once a valid identifier is available, we will be able to conduct a thorough literature review and generate the requested technical guide.

To facilitate your research in the interim, we can provide information on related topics if you can specify a particular class of compounds, a biological target, or a signaling pathway of interest. For example, our search did yield information on various compounds with "SC" prefixes, often denoting "subcutaneous" administration in clinical trials, as well as information on unrelated compounds like SC-236, a COX-2 inhibitor. If "this compound" is related to a specific therapeutic area, providing that context could allow for a more targeted and potentially fruitful search.

Methodological & Application

Application Notes and Protocols for SC-51316: A Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51316 is an experimental compound identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in inflammation and pain. Its selective inhibition is a key therapeutic strategy for managing these conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, emerging evidence suggests a role for COX-2 inhibitors in cancer therapy, as the enzyme's activity is linked to tumor growth and progression. These application notes provide a comprehensive overview of the experimental protocols for characterizing the activity of this compound and similar selective COX-2 inhibitors.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[1][2] By inhibiting COX-2, this compound effectively reduces the production of these inflammatory mediators.

Beyond its direct enzymatic inhibition, this compound may also modulate downstream signaling pathways. Notably, some selective COX-2 inhibitors have been shown to suppress the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This dual action on both prostaglandin synthesis and NF-κB signaling underscores the compound's potential as an anti-inflammatory and anti-cancer agent.

Signaling Pathway

SC51316_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 SC51316 This compound SC51316->COX2 NFkB_activation NF-κB Activation SC51316->NFkB_activation PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation Pain PGE2->Inflammation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_activation->Proinflammatory_Genes Proinflammatory_Genes->Inflammation

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the inhibitory activity of various selective COX-2 inhibitors against COX-1 and COX-2. This data is provided for comparative purposes to contextualize the expected potency and selectivity of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Diclofenac0.060.400.15
SC-236--Potent and selective

Note: Specific IC50 values for this compound are not publicly available. The data for Celecoxib and Diclofenac are provided as representative examples of a selective and a non-selective COX inhibitor, respectively. SC-236 is a compound from the same series as this compound and is noted for its high selectivity.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of this compound.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically at 590 nm.[3] Inhibition of COX activity by the test compound results in a decreased rate of TMPD oxidation.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (this compound) and vehicle (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate vehicle.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add a specific volume of the this compound dilution or vehicle (for control wells) to the respective wells.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD to all wells.

  • Monitor the absorbance at 590 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

NF-κB Nuclear Translocation Assay

This assay investigates the effect of this compound on the NF-κB signaling pathway.

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), the inhibitory IκB protein is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[4][5] This assay uses immunofluorescence microscopy to visualize the cellular localization of NF-κB.

Materials:

  • Suitable cell line (e.g., HeLa or RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against an NF-κB subunit (e.g., p65)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with TNF-α for a defined period (e.g., 30 minutes) to induce NF-κB translocation. Include unstimulated and vehicle-treated stimulated controls.

  • Fix the cells with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary anti-NF-κB antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images.

  • Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental Workflow

Experimental_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Cell_Culture Cell Culture and Seeding Start->Cell_Culture COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Compound_Prep->COX_Assay NFkB_Assay NF-κB Nuclear Translocation Assay Compound_Prep->NFkB_Assay Data_Analysis1 Calculate IC50 Values and Selectivity Index COX_Assay->Data_Analysis1 Cell_Culture->NFkB_Assay Data_Analysis2 Quantify NF-κB Nuclear Translocation NFkB_Assay->Data_Analysis2 Results Characterize Potency, Selectivity, and Mechanism of Action Data_Analysis1->Results Data_Analysis2->Results End End Results->End

Caption: General workflow for characterizing this compound.

References

Application Notes and Protocols for the Use of Prostaglandin E2 Receptor Antagonists in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A General Guide with a Focus on SC-51316

Introduction

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune response, and cancer progression.[1][2] The diverse biological functions of PGE2 are mediated through its binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3][4][5] These receptors are coupled to different intracellular signaling pathways, leading to a range of cellular responses.[1][4][5][6] Consequently, antagonists of these receptors are valuable tools for dissecting the roles of specific PGE2-EP receptor axes and hold therapeutic potential.

This compound is presumed to be a selective antagonist of a prostaglandin E2 receptor. Given its nomenclature, it may be structurally related to other "SC-" designated compounds which have been characterized as EP receptor antagonists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of such compounds in a cell culture setting.

Mechanism of Action: The PGE2 Signaling Pathway

PGE2 exerts its effects by binding to one of four EP receptors. The primary signaling pathways for the EP2 and EP4 receptors, which are often implicated in cancer and immunity, involve the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][4][5][6][7] This signaling can influence a wide range of cellular functions including proliferation, migration, and cytokine production.[1][3][8] An EP receptor antagonist like this compound would competitively bind to the receptor, thereby blocking PGE2-mediated signaling.

PGE2 Signaling Pathway cluster_cell Cell Membrane PGE2 PGE2 EP_Receptor EP2/EP4 Receptor PGE2->EP_Receptor Binds G_Protein Gαs EP_Receptor->G_Protein Activates SC51316 This compound (Antagonist) SC51316->EP_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Proliferation, Cytokines) CREB->Gene_Expression Modulates Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) C 3. Prepare Working Solutions in Culture Medium A->C B 2. Culture Cells to Desired Confluency D 4. Add Treatment to Cells (Include Vehicle Control) B->D C->D E 5. Incubate for Desired Time Period D->E F 6. Harvest Cells/Supernatant E->F G 7. Perform Downstream Assays (e.g., cAMP, Proliferation, Cytotoxicity) F->G

References

Application Notes and Protocols for In Vivo Study of SC-51316, a Prostaglandin E2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of SC-51316, a putative antagonist of the prostaglandin E2 (PGE2) receptor. The protocols are intended for researchers, scientists, and drug development professionals working in preclinical pharmacology and translational medicine.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. This compound is hypothesized to be a selective antagonist of one of these receptors, offering a targeted approach to modulating PGE2 signaling. In vivo studies are critical to understanding the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of this compound in a whole-animal system.

Mechanism of Action and Signaling Pathway

This compound is presumed to act by blocking the binding of PGE2 to its cognate receptor, thereby inhibiting downstream signaling cascades. The specific pathway depends on the EP receptor subtype being targeted. For instance, antagonism of the EP1 receptor, which is coupled to Gq proteins, would be expected to inhibit the activation of phospholipase C (PLC), leading to reduced inositol trisphosphate (IP3) and diacylglycerol (DAG) production, and consequently, a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

PGE2_EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds SC51316 This compound SC51316->EP1 Blocks Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Proposed signaling pathway of PGE2 via the EP1 receptor and the inhibitory action of this compound.

In Vivo Study Design

A well-designed in vivo study is essential to evaluate the therapeutic potential of this compound. The following sections outline key considerations and protocols.

Animal Model Selection

The choice of animal model is critical and should be relevant to the intended therapeutic indication. For an EP receptor antagonist, relevant models could include:

  • Inflammatory Models:

    • Carrageenan-induced paw edema in rats or mice to assess acute anti-inflammatory effects.

    • Collagen-induced arthritis in mice as a model for rheumatoid arthritis.

  • Pain Models:

    • Formalin test or von Frey filament test in rodents to assess analgesic properties.

    • Chronic constriction injury model in rats for neuropathic pain.[1]

  • Kidney Disease Models:

    • Unilateral Ureteral Obstruction (UUO) in mice to model renal fibrosis.[2][3]

  • Oncology Models:

    • Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively, to evaluate anti-tumor effects.

Pharmacokinetic (PK) Study

A preliminary PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Animal Allocation: Use healthy, 8-10 week old male C57BL/6 mice. Acclimatize animals for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) or Subcutaneous (SC) Administration: Administer a single dose of this compound (e.g., 10-50 mg/kg) by oral gavage or subcutaneous injection.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via the saphenous or submandibular vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours) post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum (peak) plasma concentration of the drug.
Tmax Time to reach Cmax.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 (Half-life) Time required for the plasma concentration of the drug to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulation.
Efficacy Study

The efficacy study will evaluate the therapeutic effect of this compound in a disease model.

Experimental Protocol: Efficacy Study in a Mouse Model of Unilateral Ureteral Obstruction (UUO)

  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Surgical Procedure: Anesthetize the mice and perform a laparotomy to expose the left kidney and ureter. Ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control.

  • Treatment Groups:

    • Sham-operated + Vehicle

    • UUO + Vehicle

    • UUO + this compound (low dose, e.g., 10 mg/kg/day)

    • UUO + this compound (high dose, e.g., 30 mg/kg/day)

  • Drug Administration: Begin daily administration of this compound or vehicle one day before or on the day of surgery and continue for the duration of the study (e.g., 7-14 days).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect kidneys for analysis.

    • Histology: Fix kidney sections in formalin and embed in paraffin. Stain with Masson's trichrome or Sirius red to assess collagen deposition (fibrosis).

    • Immunohistochemistry/Western Blot: Analyze the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and fibronectin.

    • Gene Expression Analysis (qPCR): Measure the mRNA levels of pro-fibrotic and inflammatory genes (e.g., TGF-β, Collagen I, MCP-1).

Table 2: Summary of Efficacy Study Endpoints

Endpoint CategorySpecific MeasurementExpected Outcome with this compound Treatment
Histology Collagen deposition (Sirius Red/Masson's Trichrome)Decreased collagen deposition
Protein Expression α-SMA, Fibronectin levelsDecreased expression of fibrotic markers
Gene Expression mRNA levels of TGF-β, Collagen I, MCP-1Downregulation of pro-fibrotic and pro-inflammatory genes

Experimental Workflow and Logical Relationships

The overall workflow for an in vivo study of this compound involves a logical progression from initial characterization to efficacy testing.

InVivo_Study_Workflow cluster_preclinical Preclinical In Vivo Evaluation A Compound this compound B Pharmacokinetic (PK) Study (Dose-ranging, ADME) A->B C Select Relevant Animal Model B->C Inform Dosing Strategy F Toxicology Study (Safety assessment) B->F Inform Dose Selection D Efficacy Study (Dose-response) C->D E Pharmacodynamic (PD) Study (Target engagement, Biomarkers) D->E Concurrent or Sequential G Data Analysis and Interpretation D->G E->G F->G H Go/No-Go Decision for Further Development G->H

Caption: A generalized workflow for the in vivo evaluation of this compound.

Conclusion

This document provides a framework for the in vivo investigation of this compound, a putative PGE2 receptor antagonist. The successful execution of these studies, including careful selection of animal models, robust experimental design, and comprehensive endpoint analysis, will be critical in elucidating the therapeutic potential and mechanism of action of this compound. The provided protocols and workflows are intended as a guide and should be adapted based on the specific research questions and therapeutic goals.

References

Application Notes and Protocols for EP1 Receptor Antagonists: SC-51089 and SC-51322

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of SC-51089 and SC-51322, two potent and selective antagonists of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The initial topic of "SC-51316" is presumed to be a typographical error, as no public data exists for a compound with that designation. Extensive research has identified SC-51089 and SC-51322 as closely related and well-characterized compounds within the same chemical series, targeting the EP1 receptor.

The EP1 receptor, a Gq protein-coupled receptor, is implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer. Antagonism of the EP1 receptor is a promising therapeutic strategy for several diseases. These notes are intended to guide researchers in the effective use of SC-51089 and SC-51322 in in vitro and in vivo experimental settings.

Compound Information and Quantitative Data

SC-51089 and SC-51322 are selective EP1 receptor antagonists. Their efficacy and selectivity have been characterized in various assays. The following tables summarize the available quantitative data for these compounds.

Table 1: Receptor Binding Affinity and In Vitro Efficacy

CompoundTargetAssay TypeSpeciesKiIC50Effective ConcentrationReference
SC-51089 EP1 ReceptorRadioligand Binding-1.3 µM~1 µM10-50 µM (neuroprotection)[1][2]
TP ReceptorRadioligand Binding-11.2 µM--[2][3]
EP3 ReceptorRadioligand Binding-17.5 µM--[2][3]
FP ReceptorRadioligand Binding-61.1 µM--[2][3]
EP2, EP4, DP ReceptorsRadioligand Binding->100 µM--[2]
SC-51322 EP1 ReceptorRadioligand Binding-13.8 nM--

Table 2: In Vivo Dosage and Efficacy

CompoundModelSpeciesRoute of AdministrationDosageEffectReference
SC-51089 Phenylbenzoquinone-induced writhingMouse-ED50 = 6.8 mg/kgAnalgesia[1][2]
KMG4 glioma xenograftMouse-25 mg/kgReduced tumor growth[1][2]
SC-51322 Analgesia ModelMouse-ED50 = 0.9 mg/kgAnalgesia

Signaling Pathway

The EP1 receptor is a G-protein coupled receptor that, upon binding its ligand PGE2, activates the Gαq subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of protein kinase C (PKC) and other calcium-dependent pathways. This signaling cascade can ultimately influence cellular processes such as proliferation, migration, and inflammation.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Downstream Downstream Cellular Responses (Proliferation, Migration, Inflammation) PKC->Downstream Leads to SC51089 SC-51089 / SC-51322 SC51089->EP1 Inhibits

Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by SC-51089/SC-51322.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments involving EP1 receptor antagonists like SC-51089 and SC-51322. Researchers should optimize these protocols for their specific cell lines or animal models.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of SC-51089 or SC-51322 on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., KMG-4 glioma cells)

  • Complete cell culture medium

  • SC-51089 or SC-51322

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of SC-51089 or SC-51322 in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with SC-51089/SC-51322 (various concentrations) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

SC-51316: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51316 is a potent and orally active nonpeptidic antagonist of the angiotensin II (AII) receptor.[1][2] Its chemical name is 2,5-dibutyl-2,4-dihydro-4-[[2-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4'-yl]-methyl]-3H-1,2,4-triazol-3-one.[1][2] As a selective blocker of the renin-angiotensin system (RAS), this compound is a valuable tool for investigating the physiological and pathological roles of angiotensin II, particularly in the context of cardiovascular and renal diseases.[3][4] This document provides detailed information on the solubility and preparation of this compound to support its use in research and development.

Data Presentation

Solubility of this compound

Quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on its use in preclinical studies, the following information on its solubility characteristics has been derived.

Solvent/SystemConcentrationObservationsSource
Saline (with NaOH)Not specifiedSolubilized by adding 1.1 mEq NaOH per mmol of this compound.[2]
Drinking Water (for in vivo studies)20 mg/LAdministered to rats in their drinking water, suggesting sufficient aqueous solubility for this application.[5]
Organic SolventsNot specifiedAs a complex organic molecule, it is likely to have good solubility in solvents like DMSO and ethanol. However, specific quantitative data is not available in the reviewed literature.

Note: It is always recommended to perform small-scale solubility tests before preparing larger stock solutions. The solubility of this compound in aqueous solutions is likely pH-dependent due to the presence of the tetrazole group.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro/In Vivo Studies

This protocol is based on the methodology described for in vivo experiments.[2]

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • pH meter

  • Volumetric flasks and pipettes

  • Sterile filters (0.22 µm)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Molar Calculation: Calculate the number of moles of this compound.

  • Alkalinization: For each millimole of this compound, add 1.1 milliequivalents of NaOH. This can be done by adding a calculated volume of a standardized NaOH solution.

  • Dissolution: Add a small amount of sterile water or saline to the this compound and NaOH mixture and vortex or sonicate until the compound is fully dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with sterile saline.

  • pH Measurement (Optional but Recommended): Check the pH of the final solution to ensure it is within a physiologically acceptable range for your experiment. Adjust if necessary with dilute HCl or NaOH.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C for long-term storage. For short-term use, 4°C may be acceptable. Stability studies are recommended.

General Protocol for Synthesis of this compound

The synthesis of this compound has been described in the scientific literature.[6] The following is a summarized workflow based on the published reaction scheme. This is intended for informational purposes for researchers with expertise in organic synthesis and should be performed in a properly equipped laboratory.

Starting Materials:

  • 4'-Bromomethyl-2-(1H-tetrazol-5-yl)biphenyl

  • 2,5-Dibutyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Key Reaction Step: Alkylation

The core of the synthesis involves the alkylation of 2,5-dibutyl-2,4-dihydro-3H-1,2,4-triazol-3-one with 4'-bromomethyl-2-(1H-tetrazol-5-yl)biphenyl.

Simplified Workflow:

  • Deprotonation: The triazolone starting material is treated with a suitable base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., dimethylformamide) to generate the corresponding anion.

  • Alkylation: The biphenyl bromide derivative is added to the reaction mixture, leading to the formation of the desired carbon-nitrogen bond.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved through techniques such as column chromatography to yield pure this compound.

Note: The synthesis of the starting materials themselves involves multiple steps which are detailed in the cited literature.[6]

Visualizations

Signaling Pathway of the Renin-Angiotensin System and Inhibition by this compound

RAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Cellular_Effects Vasoconstriction, Aldosterone Release, Cell Proliferation AT1_Receptor->Cellular_Effects SC51316 This compound SC51316->AT1_Receptor Blocks

Caption: this compound blocks the binding of Angiotensin II to the AT1 receptor.

Experimental Workflow for Preparing this compound Solution

Solution_Prep_Workflow Start Start Weigh Weigh this compound Start->Weigh Calculate Calculate Moles Weigh->Calculate Add_NaOH Add 1.1 mEq NaOH per mmol this compound Calculate->Add_NaOH Dissolve Dissolve in Saline Add_NaOH->Dissolve Adjust_Volume Adjust to Final Volume Dissolve->Adjust_Volume Filter Sterile Filter (0.22 µm) Adjust_Volume->Filter Store Store Appropriately Filter->Store End Ready for Use Store->End

Caption: Workflow for the preparation of an this compound solution for experimental use.

References

Application Notes and Protocols for SC-51316 in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51316 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Prostaglandins are key mediators of inflammation, and the EP1 receptor, in particular, is implicated in the signaling pathways of pain and inflammation. Its activation by PGE2 leads to an increase in intracellular calcium, contributing to cellular responses that drive inflammatory processes. These application notes provide detailed protocols for the use of this compound in established preclinical models of inflammatory pain and colitis, offering a framework for investigating its therapeutic potential.

Mechanism of Action: The PGE2-EP1 Signaling Pathway

Prostaglandin E2 is a lipid mediator derived from the cyclooxygenase (COX) pathway and plays a crucial role in a wide array of biological processes, including inflammation and pain perception.[1][2] The effects of PGE2 are mediated through four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP1 receptor is unique in its coupling to Gq proteins, which, upon activation, stimulates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling cascades, contributing to the inflammatory response. This compound selectively blocks this pathway at the EP1 receptor, thereby inhibiting the downstream effects of PGE2-mediated signaling.

PGE2_EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (Gq-coupled) PGE2->EP1 Binds to PLC Phospholipase C (PLC) EP1->PLC Activates SC51316 This compound SC51316->EP1 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates Inflammation Inflammatory Response (e.g., Pain, Edema) DAG->Inflammation Contributes to Ca2_release->Inflammation Leads to

Caption: PGE2-EP1 Signaling Pathway and the inhibitory action of this compound.

Application 1: Inflammatory Pain - Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, with the release of various inflammatory mediators, including prostaglandins. This model is suitable for evaluating the anti-inflammatory and analgesic effects of compounds like this compound.

Experimental Workflow

Carrageenan_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_assessment Assessment acclimatization Acclimatization (7 days) baseline Baseline Paw Volume Measurement acclimatization->baseline dosing Administer this compound or Vehicle (p.o.) baseline->dosing carrageenan Inject Carrageenan (1%) into Hind Paw dosing->carrageenan 1 hour post-dose paw_volume Measure Paw Volume (1-5 hours post-injection) carrageenan->paw_volume hyperalgesia Assess Mechanical Hyperalgesia paw_volume->hyperalgesia euthanasia Euthanasia & Tissue Collection hyperalgesia->euthanasia

Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocol

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Male Sprague-Dawley rats (180-220 g)

  • Plethysmometer or digital calipers

  • Von Frey filaments for hyperalgesia assessment

Procedure:

  • Acclimatization: House animals in a controlled environment for at least 7 days prior to the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30, 100 mg/kg) or the vehicle to the control group.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • (Optional) Assessment of Mechanical Hyperalgesia: At each time point, assess the paw withdrawal threshold using von Frey filaments.

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (e.g., cytokine measurement, histological examination).

Representative Quantitative Data

The following table presents representative data for the dose-dependent effect of an EP1 receptor antagonist on carrageenan-induced paw edema. (Note: This data is illustrative and based on typical results for potent anti-inflammatory compounds in this model).

Treatment GroupDose (mg/kg, p.o.)Increase in Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
This compound100.62 ± 0.05*27.1
This compound300.43 ± 0.04 49.4
This compound1000.28 ± 0.0367.1
Indomethacin100.35 ± 0.04**58.8

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Application 2: Inflammatory Bowel Disease - Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used model for studying the pathology of inflammatory bowel disease (IBD), particularly ulcerative colitis. Administration of DSS in drinking water induces damage to the colonic epithelium, leading to an inflammatory response characterized by weight loss, diarrhea, and rectal bleeding. This model is useful for evaluating the efficacy of potential IBD therapeutics.

Experimental Workflow

DSS_Colitis_Workflow cluster_induction Induction Phase (7 days) cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis (Day 8) acclimatization Acclimatization & Baseline Measurements dss_admin Administer 3% DSS in Drinking Water acclimatization->dss_admin drug_admin Daily Administration of This compound or Vehicle acclimatization->drug_admin daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding euthanasia Euthanasia daily_monitoring->euthanasia drug_admin->daily_monitoring colon_collection Colon Collection: - Length Measurement - Macroscopic Scoring euthanasia->colon_collection histology Histological Analysis colon_collection->histology mpo_cytokines MPO Assay & Cytokine Analysis colon_collection->mpo_cytokines

Caption: Experimental workflow for the DSS-induced colitis model.
Detailed Experimental Protocol

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Male C57BL/6 mice (8-10 weeks old)

  • Reagents for Myeloperoxidase (MPO) assay and cytokine analysis (ELISA)

Procedure:

  • Acclimatization and Baseline: House mice for at least one week before the experiment. Record their initial body weight.

  • Induction of Colitis: Provide mice with drinking water containing 3% (w/v) DSS ad libitum for 7 days. The control group receives regular drinking water.

  • Treatment: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle daily from day 0 to day 7.

  • Daily Monitoring and Disease Activity Index (DAI): Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding. Calculate the DAI based on a standardized scoring system (see table below).

  • Endpoint Analysis (Day 8): On day 8, euthanize the mice.

    • Colon Length: Carefully excise the colon from the cecum to the anus and measure its length.

    • Macroscopic Score: Score the colon for visible signs of inflammation and damage.

    • Tissue Collection: Collect colonic tissue samples for histological analysis, MPO assay, and cytokine measurements.

  • Histological Analysis: Fix colon segments in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for the severity of inflammation and tissue damage.

  • Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates using ELISA.

Disease Activity Index (DAI) Scoring System
ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5
2 5-10Loose StoolsSlight Bleeding
3 10-15
4 >15DiarrheaGross Bleeding

The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Representative Quantitative Data

The following table presents representative data on the effect of an EP1 receptor antagonist in the DSS-induced colitis model. (Note: This data is illustrative and based on expected outcomes for an effective anti-inflammatory agent in this model).

Treatment GroupDose (mg/kg, p.o.)DAI on Day 7 (Mean ± SEM)Colon Length (cm) on Day 8 (Mean ± SEM)MPO Activity (U/g tissue) on Day 8 (Mean ± SEM)
Healthy Control-0.1 ± 0.19.5 ± 0.31.2 ± 0.2
DSS + Vehicle-3.2 ± 0.36.1 ± 0.48.5 ± 0.7
DSS + this compound302.1 ± 0.27.4 ± 0.35.3 ± 0.5
DSS + this compound1001.5 ± 0.28.2 ± 0.2 3.1 ± 0.4

*p < 0.05, **p < 0.01 compared to DSS + Vehicle group.

Conclusion

This compound, as a selective EP1 receptor antagonist, presents a promising therapeutic strategy for inflammatory diseases. The protocols outlined in these application notes provide a robust framework for evaluating its efficacy in well-established preclinical models of inflammatory pain and colitis. The representative data illustrates the potential for this compound to ameliorate key pathological features of these conditions. Further investigation into the dose-response relationship, pharmacokinetic/pharmacodynamic profile, and long-term efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for SC-51316 in Prostaglandin E2 Receptor Subtype 1 (EP1) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51316 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a Gq protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, initiates a signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent cellular responses. This pathway is implicated in various physiological and pathophysiological processes, including inflammation, pain, and renal function. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound on the EP1 receptor using in vitro cell-based assays.

Signaling Pathway of PGE2 via the EP1 Receptor

Activation of the EP1 receptor by PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium mediates various downstream cellular effects.

PGE2_EP1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Pain, Inflammation) Ca_cyto->Cellular_Response Mediates SC51316 This compound SC51316->EP1 Inhibits

PGE2-EP1 Receptor Signaling Pathway

Quantitative Data Summary

The inhibitory potency of this compound and a comparator compound, SC-19220, against the human EP1 receptor was determined in a cell-based IP1 (Inositol Monophosphate) functional assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundAssay TypeCell LineAgonistAgonist ConcentrationIC50
This compound (SC-51322) IP1 Accumulation AssayHEK29317-phenyl-trinor PGE210 nM10 nM [1]
SC-19220IP1 Accumulation AssayHEK29317-phenyl-trinor PGE210 nM7.4 µM[1]

Experimental Protocols

EP1 Receptor Antagonist Assay using IP-One HTRF

This protocol describes a functional assay to determine the potency of this compound as an antagonist of the EP1 receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the PLC pathway.

Experimental Workflow:

IP-One HTRF Assay Workflow

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, solid-bottom assay plates

  • This compound

  • EP1 receptor agonist (e.g., 17-phenyl-trinor PGE2)

  • IP-One HTRF Assay Kit (containing IP1-d2 and Anti-IP1 Cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture HEK293-EP1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for positive control (agonist only) and negative control (vehicle only).

  • Antagonist Incubation: Add the diluted this compound or vehicle to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the EP1 agonist (e.g., 10 nM 17-phenyl-trinor PGE2) to all wells except the negative control.[1]

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.[1]

  • Cell Lysis and HTRF Reagent Addition: Add the IP1-d2 and Anti-IP1 Cryptate reagents from the kit to all wells to lyse the cells and initiate the HTRF reaction.

  • Signal Detection: Incubate the plate at room temperature for the recommended time and then read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on PGE2-induced intracellular calcium mobilization in cells expressing the EP1 receptor.

Experimental Workflow:

Calcium Mobilization Assay Workflow

Materials:

  • HEK293 or CHO cells stably expressing the human EP1 receptor

  • Cell culture medium

  • 96-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • PGE2

  • Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the EP1-expressing cells into a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the respective wells.

  • Baseline Reading: Place the plate in a fluorescent plate reader and measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Utilize the instrument's injection system to add PGE2 to the wells to stimulate the EP1 receptor.

  • Kinetic Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the percentage of inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the EP1 receptor in various biological systems. The provided protocols for IP1 accumulation and intracellular calcium mobilization assays offer robust methods for characterizing the antagonist activity of this compound and similar compounds, aiding in drug discovery and development efforts targeting the PGE2-EP1 signaling pathway.

References

SC-514: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for SC-514, a selective inhibitor of IκB kinase β (IKKβ). Based on the available information, it is highly probable that the query for "SC-51316" was a typographical error and refers to SC-514, a well-characterized compound involved in the inhibition of the NF-κB signaling pathway.

Introduction and Mechanism of Action

SC-514 is an orally active and ATP-competitive inhibitor of IKKβ (also known as IKK-2), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By selectively targeting IKKβ, SC-514 effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3][4] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, immune responses, and cell survival.[1][2][3][4]

The NF-κB signaling pathway is a critical regulator of cellular processes. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex (composed of IKKα, IKKβ, and the regulatory subunit NEMO) is activated.[5][6][7][8] IKKβ then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB dimer (typically p50/p65) to move into the nucleus and initiate gene transcription.[4]

Diagram: Canonical NF-κB Signaling Pathway and Inhibition by SC-514

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activates IKB IκBα IKK_complex->IKB Phosphorylates (P) SC514 SC-514 SC514->IKK_complex Inhibits IKB_NFkB IκBα-NF-κB (Inactive) IKB_p P-IκBα IKB->IKB_p Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IKB_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases DNA Target Gene DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates

Caption: Canonical NF-κB signaling pathway and the inhibitory action of SC-514 on the IKK complex.

Supplier and Ordering Information

SC-514 is available from various chemical suppliers that specialize in research-grade biochemicals. Below is a summary of ordering information from representative vendors. Researchers should verify catalog numbers and availability directly with the suppliers.

SupplierProduct NameCatalog NumberPurity
Selleck ChemicalsSC-514 IκB/IKK inhibitorS490799.9%
MedChemExpressSC-514 (GK 01140)HY-1380299.97%
MySkinRecipesSC-51477770≥98%

Quantitative Data Summary

The following tables summarize the key quantitative data for SC-514 based on available literature.

Table 1: In Vitro Inhibitory Activity of SC-514

TargetAssay TypeCell Line / SystemIC₅₀Reference
IKKβ (IKK-2)Kinase AssayRecombinant Human3-12 µM[1]
NF-κB Dependent Gene Transcription (IL-6)Reporter AssayRheumatoid Arthritis Synovial Fibroblasts (RASFs)20 µM[1]
NF-κB Dependent Gene Transcription (IL-8)Reporter AssayRheumatoid Arthritis Synovial Fibroblasts (RASFs)20 µM[1]
NF-κB Dependent Gene Transcription (COX-2)Reporter AssayRheumatoid Arthritis Synovial Fibroblasts (RASFs)8 µM[1]
RANKL-induced OsteoclastogenesisCell-based AssayRAW264.7 cells<5 µM[3]

Table 2: In Vivo Efficacy of SC-514

Animal ModelTreatmentDosageEffectReference
RatLPS-induced Inflammation50 mg/kg (i.p.)~70% inhibition of serum TNF-α production[1]

Experimental Protocols

The following are representative protocols for common in vitro and in vivo experiments using SC-514. These should be adapted based on specific experimental needs and cell lines.

In Vitro NF-κB Reporter Assay

This protocol is designed to measure the effect of SC-514 on NF-κB-dependent gene expression in a cell-based reporter assay.

Diagram: In Vitro NF-κB Reporter Assay Workflow

Reporter_Assay_Workflow start Start cell_culture 1. Culture cells (e.g., RAW264.7) in 96-well plate start->cell_culture transfection 2. Transfect cells with NF-κB luciferase reporter plasmid cell_culture->transfection incubation1 3. Incubate for 24-48 hours transfection->incubation1 treatment 4. Pre-treat cells with SC-514 (various concentrations) for 1 hour incubation1->treatment stimulation 5. Stimulate with an NF-κB activator (e.g., RANKL, LPS) for 6-24 hours treatment->stimulation lysis 6. Lyse cells stimulation->lysis luciferase_assay 7. Add luciferase substrate and measure luminescence lysis->luciferase_assay analysis 8. Analyze data and calculate IC₅₀ luciferase_assay->analysis end End analysis->end

References

SC-51316 and Analogs: Application Notes for Selective EP1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SC-51316 and its structural and functional analogs, SC-51322, SC-19220, and SC-51089. These small molecules are potent and selective antagonists of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The information herein is intended to guide researchers in the effective use of these compounds in in vitro and in vivo experimental settings to investigate the physiological and pathological roles of the EP1 receptor.

Introduction

Prostaglandin E2 is a principal mediator of inflammation and pain, exerting its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq protein, mobilizes intracellular calcium upon activation, leading to a variety of cellular responses, including smooth muscle contraction, neuronal excitability, and potentiation of inflammatory signaling. Selective antagonists of the EP1 receptor are invaluable tools for dissecting the specific contributions of this receptor subtype in various biological processes and hold therapeutic potential for conditions such as chronic pain, neuroinflammation, and certain cancers.

Safety Data Sheet Summary

Hazard Identification:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the eyes, skin, and respiratory tract.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store at -20°C.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If dust is generated or if working outside of a fume hood, use a NIOSH-approved particulate respirator.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • In case of skin contact: Immediately wash skin with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data for SC-51322, SC-19220, and SC-51089, which are all selective EP1 receptor antagonists.

PropertySC-51322SC-19220SC-51089
Molecular Formula C₂₂H₂₀ClN₃O₄SC₁₆H₁₄ClN₃O₃C₂₂H₁₉ClN₄O₃
Molecular Weight 457.93 g/mol 331.76 g/mol 422.88 g/mol
CAS Number 146032-79-319395-87-0146033-02-5
Appearance SolidSolidSolid
Solubility Soluble in DMSO and EthanolSoluble in DMSO and EthanolSoluble in DMSO and Ethanol
Pharmacological ParameterSC-51322SC-19220SC-51089
Target EP1 Receptor AntagonistEP1 Receptor AntagonistEP1 Receptor Antagonist
pA₂ 8.1Not ReportedNot Reported
Kᵢ 13.8 nMNot Reported1.3 µM
IC₅₀ Not Reported6.7 µM~1 µM (for KMG-4 glioma cell growth)
EC₅₀ Not ApplicableNot ApplicableNot Applicable
In Vivo Efficacy Analgesic activity (ED₅₀ = 0.9 mg/kg in mice)Reduces TGF-β-induced fibrosis in miceReduces phenylbenzoquinone-induced writhing in mice (ED₅₀ = 6.8 mg/kg)

Application Notes and Experimental Protocols

In Vitro Assays

This protocol is designed to assess the antagonist activity of this compound analogs on the EP1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • PGE2 (agonist).

  • This compound analog (antagonist).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with excitation/emission wavelengths of 494/516 nm.

Protocol:

  • Cell Culture: Culture HEK293-EP1 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS.

  • Antagonist Addition: Prepare serial dilutions of the this compound analog in HBSS. Add 50 µL of the antagonist solution to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Measurement: Prepare a PGE2 solution at a concentration that elicits a submaximal response (e.g., EC₈₀). Add 50 µL of the PGE2 solution to the wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity using a plate reader at 494 nm excitation and 516 nm emission. Record data every second for at least 60 seconds.

  • Data Analysis: Determine the IC₅₀ value of the this compound analog by plotting the inhibition of the PGE2-induced calcium response against the antagonist concentration.

This protocol can be used to investigate the effect of EP1 receptor antagonism on downstream signaling pathways, such as the inhibition of TGF-β-induced protein expression.

Materials:

  • Primary human renal fibroblasts or other relevant cell line.

  • DMEM/F-12 medium with 10% FBS.

  • Recombinant human TGF-β1.

  • SC-19220 or other this compound analog.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-Fibronectin, anti-α-SMA, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat the cells with the this compound analog for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Experimentation

This protocol outlines a general procedure for evaluating the analgesic effects of this compound analogs in a mouse model of inflammatory pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • SC-51089 or other this compound analog.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Phenylbenzoquinone (writhing-inducing agent).

  • Intraperitoneal (i.p.) injection supplies.

  • Observation chambers.

Protocol:

  • Acclimation: Acclimate the mice to the experimental environment for at least 3 days.

  • Drug Administration: Administer the this compound analog or vehicle via i.p. injection at the desired dose (e.g., 0.1 - 10 mg/kg).

  • Induction of Writhing: 30 minutes after drug administration, inject phenylbenzoquinone i.p. to induce the writhing response.

  • Observation: Immediately place the mice in individual observation chambers and count the number of writhes (abdominal constrictions) for a period of 20-30 minutes.

  • Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. Calculate the percentage of inhibition and determine the ED₅₀ value.

Mandatory Visualizations

PGE2_EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Contraction, Neuronal Excitation) Ca_cyto->Cellular_Response PKC->Cellular_Response SC51316 This compound (Antagonist) SC51316->EP1 Blocks

Caption: PGE2 signaling through the EP1 receptor and the inhibitory action of this compound.

Experimental_Workflow_EP1_Antagonist cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay (Determine Ki) Cell_Signaling Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Receptor_Binding->Cell_Signaling Downstream_Analysis Downstream Effect Analysis (e.g., Western Blot) Cell_Signaling->Downstream_Analysis Decision Proceed to In Vivo? Downstream_Analysis->Decision PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Model Efficacy in Disease Model (e.g., Pain, Inflammation) PK_PD->Efficacy_Model Toxicity Toxicology Studies Efficacy_Model->Toxicity End Candidate for Further Development Toxicity->End Start Identify Potent EP1 Antagonist (e.g., this compound) Start->Receptor_Binding Decision->PK_PD Yes Decision->Start No, optimize compound

Caption: General workflow for the evaluation of a selective EP1 receptor antagonist.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SC-51316 and Related EP1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC-51316 and other prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonists in their experiments. We address common issues that may lead to a lack of expected results and provide detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing any effect in my cell-based assay. What are the possible reasons?

Several factors could contribute to the lack of an observable effect. Consider the following:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is recommended to prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Refer to the manufacturer's instructions for the appropriate solvent and storage conditions.

  • Cell Line and EP1 Receptor Expression: Confirm that your cell line expresses the EP1 receptor at a sufficient level. You can verify this through techniques like qPCR, Western blot, or immunofluorescence. Different cell types will have varying levels of EP1 expression, which can significantly impact the compound's efficacy.

  • Dosage and Incubation Time: The concentration of this compound and the incubation time are critical. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Incubation times may also need to be optimized.

  • PGE2 Stimulation: The inhibitory effect of an EP1 antagonist like this compound will only be apparent if the EP1 receptor is activated by its ligand, prostaglandin E2 (PGE2). Ensure that your experimental system has a sufficient level of endogenous or exogenously added PGE2 to stimulate the pathway.[1]

  • Assay Sensitivity: The readout you are using to measure the effect of this compound might not be sensitive enough to detect subtle changes. Consider using a more direct and sensitive assay for EP1 signaling, such as measuring downstream signaling molecules.

Q2: How does this compound work? What is its mechanism of action?

This compound is believed to function as a selective antagonist for the prostaglandin E2 receptor subtype 1 (EP1).[2] Here's a breakdown of the mechanism:

  • Prostaglandin E2 (PGE2) Production: In response to various stimuli, such as inflammation, arachidonic acid is converted into PGE2 by cyclooxygenase (COX) enzymes.[3]

  • PGE2 Receptor Binding: PGE2 exerts its biological effects by binding to one of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3]

  • EP1 Receptor Activation: The EP1 receptor is typically coupled to Gq proteins. Upon PGE2 binding, Gq activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Signaling: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction, inflammation, and pain signaling.[1]

  • This compound Inhibition: this compound, as an EP1 antagonist, competitively binds to the EP1 receptor, preventing PGE2 from binding and activating the downstream signaling cascade.[1]

Q3: What are some common experimental applications of EP1 receptor antagonists?

EP1 receptor antagonists are valuable tools for investigating the role of the PGE2/EP1 signaling pathway in various physiological and pathological processes. Common applications include:

  • Inflammation and Pain Research: Studying the role of EP1 in mediating inflammatory responses and nociception.[1][4]

  • Cancer Biology: Investigating the contribution of EP1 signaling to tumor growth, angiogenesis, and immune suppression.[3][5]

  • Kidney Disease: Exploring the involvement of the EP1 receptor in the pathogenesis of renal fibrosis.[6][7]

  • Neurobiology: Examining the role of EP1 in neuropathic pain and neuronal signaling.[4]

Troubleshooting Workflow

If you are not observing the expected effect of this compound in your experiment, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: No effect observed check_solubility Verify Compound Solubility & Stability (Fresh stock, correct solvent) start->check_solubility check_receptor Confirm EP1 Receptor Expression (qPCR, Western Blot) check_solubility->check_receptor Solubility OK consult Consult Technical Support check_solubility->consult Issue Found optimize_dose Optimize Dose & Incubation Time (Dose-response curve) check_receptor->optimize_dose Expression Confirmed check_receptor->consult No Expression check_pge2 Ensure PGE2 Stimulation (Endogenous or exogenous) optimize_dose->check_pge2 Optimized optimize_dose->consult No Response check_assay Validate Assay Sensitivity check_pge2->check_assay PGE2 Present check_pge2->consult No PGE2 positive_control Include a Positive Control (Known EP1 antagonist) check_assay->positive_control Assay Sensitive check_assay->consult Insensitive positive_control->consult Control Fails EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq EP1->Gq Activates SC51316 This compound (Antagonist) SC51316->EP1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, Contraction) Ca2->Response PKC->Response

References

Technical Support Center: Optimizing SC-51089 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial inquiries regarding "SC-51316" did not yield specific information. Based on the similarity in nomenclature and the common research area of prostaglandin signaling, this guide focuses on SC-51089 , a selective EP1 receptor antagonist. Researchers are advised to verify the identity of their compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of SC-51089 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is SC-51089 and what is its primary mechanism of action?

A1: SC-51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3][4] Its primary mechanism is to block the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways. The EP1 receptor, upon activation by PGE2, typically couples to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1] By blocking this interaction, SC-51089 can prevent or reduce the physiological effects mediated by PGE2 through the EP1 receptor.

Q2: What is the key signaling pathway inhibited by SC-51089?

A2: SC-51089 specifically targets the PGE2/EP1 signaling pathway. This pathway is distinct from other PGE2 receptor signaling cascades (EP2, EP3, and EP4) which couple to different G proteins and downstream effectors. The inhibition of the EP1 pathway by SC-51089 has been shown to affect various cellular processes, including cell growth, migration, and neurotoxicity.[1]

PGE2_EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq protein EP1->Gq Activates SC51089 SC-51089 SC51089->EP1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., proliferation, migration) Ca2->CellularResponse PKC->CellularResponse

Figure 1: PGE2/EP1 Signaling Pathway Inhibition by SC-51089.

Q3: How should I prepare and store SC-51089 stock solutions?

A3: SC-51089 is soluble in organic solvents such as DMSO and ethanol. To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the powdered compound in fresh, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium. It is critical to ensure that the final DMSO concentration in the culture is non-toxic to your cells, typically below 0.5% and ideally ≤0.1%.

Q4: What is a good starting concentration for my experiments?

A4: The optimal concentration of SC-51089 is highly dependent on the cell type, cell density, and the specific experimental endpoint. Based on published data, a good starting point for a dose-response experiment is a range from 1 µM to 50 µM.[1][3] For instance, an IC50 of approximately 1 µM has been reported for inhibiting the growth of KMG-4 glioma cells, while concentrations of 10-50 µM have been used to mitigate amyloid-β neurotoxicity in MC65 human neuroblastoma cells.[1]

Data Presentation

Table 1: SC-51089 Binding Affinities (Ki) and Effective Concentrations

Target ReceptorKi (µM)Cell LineEffective ConcentrationObserved EffectReference
EP1 1.3 KMG-4 glioma cells~1 µM (IC50)Inhibition of cell growth[1]
EP2>100MC65 neuroblastoma cells10-50 µMDecrease in amyloid-β induced cell death[1]
EP317.5Neuronal cells5 µMAttenuation of PGE2-induced cell death[3]
EP4>100[1]
TP11.2[3]
FP61.1[3]

Experimental Protocols

Protocol: Determining the Optimal Concentration of SC-51089 via Dose-Response and Cytotoxicity Assays

This protocol outlines a general workflow to determine the optimal, non-toxic concentration of SC-51089 for your specific cell culture experiment.

1. Materials:

  • SC-51089

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for a cell viability/cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of SC-51089 in anhydrous DMSO.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 5,000-10,000 cells/well). Allow cells to adhere and recover for 24 hours.

  • Serial Dilutions: Prepare a series of dilutions of SC-51089 in complete culture medium. A common approach is to use a half-log or log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of SC-51089. Include a vehicle control (medium with the same final concentration of DMSO as the highest SC-51089 concentration).

  • Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability (%) against the log of the SC-51089 concentration. Use a non-linear regression model to determine the CC50 (cytotoxic concentration 50%).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM SC-51089 Stock in DMSO Dilute Prepare Serial Dilutions of SC-51089 Stock->Dilute Seed Seed Cells in 96-well Plate Treat Treat Cells with Dilutions & Vehicle Seed->Treat Dilute->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data & Determine CC50 Assay->Analyze

Figure 2: Experimental Workflow for Optimizing SC-51089 Concentration.

Troubleshooting Guide

Issue 1: Low or No Efficacy of SC-51089

  • Possible Cause: Concentration is too low.

    • Solution: Increase the concentration of SC-51089. Refer to the dose-response data to select a higher, non-toxic concentration.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Low or no expression of the EP1 receptor in your cell line.

    • Solution: Verify the expression of the EP1 receptor in your cells using techniques such as qPCR, Western blot, or flow cytometry.

  • Possible Cause: The observed biological effect is not mediated by the EP1 receptor.

    • Solution: Consider the involvement of other PGE2 receptors or alternative signaling pathways.

Issue 2: Unexpected Cytotoxicity

  • Possible Cause: Concentration is too high.

    • Solution: Reduce the concentration of SC-51089. Your dose-response experiment should guide you to a concentration that effectively inhibits the target without significant cell death.

  • Possible Cause: High DMSO concentration.

    • Solution: Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control with the same DMSO concentration.

  • Possible Cause: Off-target effects.

    • Solution: While SC-51089 is selective for EP1, at higher concentrations, it may inhibit other receptors such as TP and EP3.[3][4] If you suspect off-target effects, consider using a lower concentration or a structurally different EP1 antagonist to confirm your findings.

Issue 3: Inconsistent or Irreproducible Results

  • Possible Cause: Variability in cell health and density.

    • Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Standardize your cell seeding density across all experiments.

  • Possible Cause: Instability of SC-51089 in culture medium.

    • Solution: Prepare fresh dilutions of SC-51089 for each experiment. Minimize the exposure of the compound to light and elevated temperatures.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Adhere to a strict and consistent incubation time for all experiments.

Troubleshooting_Flowchart cluster_efficacy Low Efficacy Solutions cluster_toxicity Cytotoxicity Solutions cluster_inconsistent Inconsistency Solutions Start Start Troubleshooting Issue What is the issue? Start->Issue LowEfficacy Low/No Efficacy Issue->LowEfficacy Efficacy Cytotoxicity Unexpected Cytotoxicity Issue->Cytotoxicity Toxicity Inconsistent Inconsistent Results Issue->Inconsistent Reproducibility IncreaseConc Increase SC-51089 Concentration LowEfficacy->IncreaseConc FreshStock Use Fresh Stock Solution LowEfficacy->FreshStock VerifyEP1 Verify EP1 Expression LowEfficacy->VerifyEP1 DecreaseConc Decrease SC-51089 Concentration Cytotoxicity->DecreaseConc CheckDMSO Check Final DMSO Concentration Cytotoxicity->CheckDMSO ConsiderOffTarget Consider Off-Target Effects Cytotoxicity->ConsiderOffTarget StandardizeCells Standardize Cell Health & Density Inconsistent->StandardizeCells FreshDilutions Use Fresh Dilutions for Each Experiment Inconsistent->FreshDilutions ConsistentTime Ensure Consistent Incubation Time Inconsistent->ConsistentTime

Figure 3: Troubleshooting Decision Tree for SC-51089 Experiments.

References

Technical Support Center: Troubleshooting SC-51316 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides frequently asked questions (FAQs) and troubleshooting strategies for researchers, scientists, and drug development professionals experiencing insolubility issues with the research compound SC-51316.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution when I dilute my DMSO stock in aqueous buffer?

This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock solution is diluted into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the overall polarity of the solvent increases significantly. This change can cause the compound, which is not soluble in a high-water-content environment, to precipitate.[1] It is crucial to maintain a final DMSO concentration that is tolerated by your cells (typically up to 0.1%) while ensuring the compound remains in solution.[1]

Q2: What are the initial steps I should take if I observe precipitation?

If you observe precipitation of this compound, consider the following immediate troubleshooting steps:

  • Gentle Warming: Warming the solution to 37°C may help dissolve the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.[1]

  • Sonication: Using a water bath sonicator can help break down precipitate particles and facilitate redissolving the compound.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer could significantly improve its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1][2]

Q3: Are there alternative solvents or formulation strategies I can use to improve the solubility of this compound?

Yes, several approaches can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • Surfactants: Non-ionic surfactants such as Tween® or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[4]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[2][4]

  • Salt Formation: For compounds with ionizable functional groups, converting them into a salt form can dramatically increase their aqueous solubility.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate Solvent Volume: Based on the molecular weight of this compound, determine the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation
  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature if appropriate.

  • Add DMSO Stock to Buffer: Critically, add a small volume of the final DMSO intermediate to the aqueous buffer, not the other way around.[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Example Data)

SolventSolubility (mg/mL)Observations
DMSO~25Forms a clear, stable solution.
DMF~20Forms a clear solution.[5]
Ethanol~5Soluble with gentle warming.
PBS (pH 7.4)<0.1Sparingly soluble, forms precipitate.
1:10 DMF:PBS~1Soluble with preparation as per Protocol 2.[5]

Table 2: Effect of pH on this compound Aqueous Solubility (Example Data)

Aqueous BufferpHSolubility (µg/mL)
Citrate Buffer5.0< 1
Phosphate Buffer7.4~ 2
Carbonate Buffer9.0~ 15

Visualizations

Signaling Pathway Diagram

G cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 SC51316 This compound SC51316->Receptor Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

G cluster_prep Stock Preparation cluster_dilution Working Solution cluster_assay Cell-Based Assay a Weigh this compound b Add DMSO a->b c Vortex/Sonicate b->c d 10 mM Stock c->d f Add DMSO Stock to Buffer d->f e Pre-warm Aqueous Buffer e->f g Vortex Vigorously f->g h Final Working Solution g->h i Add to Cells h->i j Incubate i->j k Measure Endpoint j->k

Caption: Workflow for preparing and using this compound in experiments.

Troubleshooting Logic Diagram

G Start Observe this compound Precipitation Check_DMSO Final DMSO Concentration > 0.5%? Start->Check_DMSO Adjust_Dilution Adjust Dilution Scheme Check_DMSO->Adjust_Dilution Yes Initial_Troubleshoot Initial Troubleshooting Check_DMSO->Initial_Troubleshoot No Adjust_Dilution->Initial_Troubleshoot Warming Gentle Warming (37°C) Initial_Troubleshoot->Warming Sonication Sonication Initial_Troubleshoot->Sonication Check_pH Compound Ionizable? Adjust pH Warming->Check_pH Still Precipitates Success Compound Soluble Warming->Success Soluble Sonication->Check_pH Still Precipitates Sonication->Success Soluble Advanced_Formulation Advanced Formulation Check_pH->Advanced_Formulation Yes Check_pH->Advanced_Formulation No CoSolvent Use Co-solvents (e.g., Ethanol) Advanced_Formulation->CoSolvent Surfactant Add Surfactant (e.g., Tween-20) Advanced_Formulation->Surfactant Cyclodextrin Use Cyclodextrins Advanced_Formulation->Cyclodextrin CoSolvent->Success Soluble Contact_Support Contact Technical Support CoSolvent->Contact_Support Still Precipitates Surfactant->Success Soluble Surfactant->Contact_Support Still Precipitates Cyclodextrin->Success Soluble Cyclodextrin->Contact_Support Still Precipitates

Caption: Decision tree for troubleshooting this compound insolubility.

References

improving SC-51316 efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SC-51316. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Prostaglandins are lipid compounds that play crucial roles in various physiological processes. PGE2 is a principal prostaglandin that exerts its effects by binding to four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] this compound specifically blocks the EP1 receptor, thereby inhibiting its downstream signaling pathways. The activation of the EP1 receptor is coupled to the Gq protein, which leads to an increase in intracellular calcium levels.[1][2] By blocking this receptor, this compound can modulate processes such as inflammation, pain, and fibrosis.[3][4]

Q2: What are the potential therapeutic applications of this compound?

Given its role in blocking the PGE2/EP1 signaling pathway, this compound has been investigated for several therapeutic applications. The primary areas of interest include the treatment of inflammatory pain and renal fibrosis.[3][4] Preclinical studies have shown that antagonizing the EP1 receptor can have significant anti-fibrotic effects in various models of kidney disease.[3][5] Additionally, EP1 antagonists are being explored for their potential in treating hypertension and diabetes mellitus.[6][7]

Q3: How does the PGE2/EP1 signaling pathway work?

Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and prostaglandin E synthases. PGE2 then binds to one of four EP receptors (EP1-4) on the cell surface. The binding of PGE2 to the EP1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.

PGE2_EP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq protein EP1->Gq Activates SC51316 This compound SC51316->EP1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Downstream Cellular Responses Ca2->CellularResponse Triggers

Caption: PGE2/EP1 signaling pathway and the inhibitory action of this compound.

Q4: What are the common challenges in achieving in vivo efficacy with this compound?

Like many small molecule inhibitors, achieving optimal in vivo efficacy with this compound can present several challenges. These include:

  • Poor Bioavailability: The compound may have low solubility or be rapidly metabolized, leading to insufficient concentrations at the target site.

  • Off-Target Effects: this compound may interact with other receptors or proteins, causing unintended side effects.

  • Inadequate Dosing or Formulation: The dose, frequency, and route of administration, as well as the vehicle used, can significantly impact the compound's effectiveness.

  • Model Selection: The choice of animal model is critical and should accurately reflect the human disease state being studied.

Troubleshooting Guide

Problem: Poor or Inconsistent in vivo Efficacy

Q: How do I optimize the formulation of this compound for in vivo administration?

A: The choice of vehicle is crucial for ensuring the solubility, stability, and bioavailability of this compound. For hydrophobic compounds, a combination of solvents and surfactants is often necessary. It is essential to perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.[8]

Vehicle ComponentPurposeCommon ConcentrationConsiderations
DMSO Solubilizing agent<10%Can be toxic at higher concentrations.[8]
Tween 80 / Cremophor EL Surfactant/Emulsifier1-10%Can cause hypersensitivity reactions in some models.
PEG 300/400 Co-solvent10-40%Generally well-tolerated.
Saline / PBS Aqueous baseq.s. to final volumeEnsure final formulation is isotonic.
Hydroxypropyl-β-cyclodextrin Solubilizing agent20-40%Can improve solubility of poorly soluble compounds.

Example Formulation: A common starting point for a hydrophobic compound like this compound could be a formulation of 10% DMSO, 40% PEG 400, and 50% saline. The final formulation should be clear and free of precipitates.

Q: What is the recommended dosing regimen and route of administration?

A: The optimal dosing regimen and route of administration will depend on the specific animal model and therapeutic indication. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD).[8] Pharmacokinetic studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

CompoundAnimal ModelRouteDoseReference
SC-19220 (EP1 antagonist)Mouse (UUO model)SubcutaneousNot specified[3]
Compound 17 (dual EP1/EP3 antagonist)MouseSubcutaneousNot specified[6][7]
PGE2MouseTopical30 µ g/mouse [9]
Cytochalasin BMousei.v., i.p., s.c.5-150 mg/kg[10]

Based on available literature for similar compounds, subcutaneous or intraperitoneal administration are common routes for in vivo studies. A starting dose could be extrapolated from in vitro EC50 values and adjusted based on MTD and pharmacokinetic data.

Q: How do I design a robust in vivo efficacy study?

A: A well-designed in vivo study is essential for obtaining reliable and reproducible results. Key considerations include appropriate controls, randomization, blinding, and a sufficient number of animals per group.

InVivo_Workflow cluster_preclinical Pre-clinical Phase cluster_efficacy Efficacy Study cluster_analysis Data Analysis A 1. Model Selection (e.g., Xenograft, Transgenic) B 2. Dose-Range Finding (MTD) A->B C 3. Pharmacokinetic (PK) Study B->C D 4. Group Assignment (Vehicle, this compound doses) C->D E 5. Dosing & Monitoring (Tumor volume, body weight, etc.) D->E F 6. Endpoint Analysis (Histology, Biomarkers) E->F G 7. Statistical Analysis F->G H 8. Interpretation & Conclusion G->H

Caption: General workflow for an in vivo efficacy study.

Problem: Off-target Effects or Toxicity

Q: How can I assess the selectivity of this compound in my model?

A: To confirm that the observed effects are due to EP1 antagonism, consider including a control group treated with a structurally different EP1 antagonist. Additionally, performing in vitro receptor profiling against a panel of other receptors can help identify potential off-target interactions.

Q: What are the signs of toxicity and how can I mitigate them?

A: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. If toxicity is observed, consider reducing the dose or optimizing the formulation to improve tolerability. Histopathological analysis of major organs at the end of the study can also reveal any tissue damage.

Problem: Difficulty in Interpreting Results

Q: What biomarkers can I use to measure the pharmacodynamic effects of this compound?

A: To confirm that this compound is engaging its target, you can measure downstream markers of EP1 signaling. This could include measuring intracellular calcium levels in isolated cells or assessing the expression of genes regulated by the PGE2/EP1 pathway. In fibrosis models, markers such as fibronectin and collagen expression can be evaluated.[3]

Q: How do I ensure my results are reproducible?

A: Consistency in experimental procedures is key to reproducibility. This includes using animals of the same age, sex, and genetic background, as well as standardizing the preparation of the dosing formulation and the method of administration. Blinding the investigators who are performing the measurements and data analysis can also help to reduce bias.

Experimental Protocols

Protocol for a Unilateral Ureteral Obstruction (UUO) Mouse Model for Renal Fibrosis

This protocol is adapted from studies investigating the anti-fibrotic effects of EP1 receptor antagonists.[3]

  • Animals: Use 8-10 week old male C57BL/6 mice.

  • Anesthesia: Anesthetize the mice with isoflurane or a similar anesthetic.

  • Surgical Procedure:

    • Make a small flank incision to expose the left kidney.

    • Ligate the left ureter at two points using 4-0 silk sutures.

    • Close the incision with sutures or wound clips.

    • The right kidney serves as the contralateral control.

  • Treatment:

    • Administer this compound or vehicle to the mice daily via subcutaneous or intraperitoneal injection, starting on the day of surgery.

  • Endpoint:

    • Euthanize the mice at 7 or 14 days post-surgery.

    • Collect the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen) and gene/protein expression analysis of fibrotic markers (e.g., fibronectin, α-SMA).

Protocol for Assessing in vivo Pharmacokinetics of a Small Molecule Inhibitor
  • Animals: Use adult mice or rats.

  • Dosing:

    • Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral, subcutaneous).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Process the blood to obtain plasma.

  • Analysis:

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

References

Technical Support Center: SC-51316 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC-51316. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal enzyme in the cyclooxygenase (COX) pathway, specifically responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By selectively inhibiting mPGES-1, this compound reduces the production of PGE2, a key mediator of inflammation, pain, and fever. This targeted action is in contrast to non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit upstream COX enzymes and affect the production of multiple prostanoids.

Q2: How does inhibition of mPGES-1 by this compound affect the NF-κB signaling pathway?

A2: The effect of this compound on the NF-κB signaling pathway is primarily indirect. PGE2 has been shown to modulate NF-κB activity through its G-protein coupled receptors (EP receptors), which can lead to the activation of downstream signaling cascades, including the Akt/PI3K pathway, ultimately resulting in the activation of NF-κB.[1][2][3] By reducing PGE2 levels, this compound can attenuate this PGE2-mediated activation of NF-κB and the subsequent expression of NF-κB target genes involved in inflammation.[4][5]

Q3: What is "prostanoid shunting" and how can it affect my experiments with this compound?

A3: Prostanoid shunting is a critical factor to consider when using mPGES-1 inhibitors like this compound. When mPGES-1 is inhibited, its substrate, PGH2, can be redirected to other terminal synthases, leading to an increased production of other prostanoids such as prostaglandin F2α (PGF2α), thromboxane B2 (TXB2), and prostacyclin (PGI2).[6][7][8] This phenomenon can lead to unexpected biological effects and is a significant source of experimental variability.[6][7] The extent of shunting is cell-type and context-dependent.[8] It is crucial to measure a panel of prostanoids, not just PGE2, to fully understand the metabolic consequences of this compound treatment in your specific experimental model.

Q4: What are the recommended storage and handling conditions for this compound?

A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected inhibition of PGE2 production. Compound Instability: Improper storage or handling of this compound stock solutions.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Suboptimal Cell Culture Conditions: Cell confluency, passage number, or overall cell health can affect enzymatic activity and drug response.Standardize cell culture conditions. Use cells within a consistent passage number range and ensure they are healthy and at an optimal confluency (typically 70-80%) at the time of treatment.
Incorrect Drug Concentration: The effective concentration of this compound can vary between cell lines.Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions.
Unexpected biological effects observed after treatment. Prostanoid Shunting: Inhibition of mPGES-1 may lead to increased production of other prostanoids (e.g., PGF2α, TXB2) with their own biological activities.[6][7][8]Measure a panel of prostanoids (PGE2, PGF2α, TXB2, 6-keto-PGF1α for PGI2) using LC-MS/MS or specific ELISA kits to assess for shunting.
Off-Target Effects: Although designed to be selective, high concentrations of the inhibitor may interact with other proteins.Use the lowest effective concentration of this compound as determined by your dose-response curve. If off-target effects are suspected, consider using a structurally different mPGES-1 inhibitor as a control.
High variability between replicate experiments. Inconsistent Cell Stimulation: If using an inflammatory stimulus (e.g., IL-1β, LPS) to induce mPGES-1 expression, variability in the stimulus preparation or treatment time can lead to inconsistent results.Prepare and use the inflammatory stimulus consistently. Ensure a standardized incubation time for stimulation before and during this compound treatment.
Variability in Assay Performance: Inconsistent pipetting, incubation times, or washing steps in downstream assays (e.g., ELISA).Adhere strictly to the manufacturer's protocol for your assay kit. Use calibrated pipettes and ensure consistent timing for all steps.
Difficulty dissolving this compound. Incorrect Solvent or Low Solubility: The compound may not be readily soluble in aqueous media.Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. For cell culture experiments, ensure the final concentration of the solvent in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes reported IC50 values for various mPGES-1 inhibitors in different experimental systems. Note that values for this compound specifically are not widely published; these values for other selective mPGES-1 inhibitors can provide a starting point for determining optimal concentrations in your experiments.

CompoundAssay SystemTargetIC50Reference
Compound IIIHuman recombinant mPGES-1mPGES-10.09 µM[9]
Compound IIIA549 cells (PGE2 synthesis)mPGES-1Not specified, dose-dependent inhibition[9]
MF63Human mPGES-1 (cell-free)mPGES-11 nM[9]
MF63A549 cells (PGE2 production)mPGES-10.42 µM[9]
PF-9184Recombinant human mPGES-1mPGES-116.5 nM[10]
PF-9184Serum-free cell culture (PGE2 synthesis)mPGES-10.5 µM[10]
PF-9184Human whole blood (PGE2 synthesis)mPGES-15 µM[10]
MK-886mPGES-1mPGES-11.6 µM[11]
NS-398mPGES-1mPGES-120 µM[11]

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment in Cell Culture

This protocol provides a general framework for treating adherent cell lines with this compound to assess its effect on PGE2 production. Optimization of concentrations and incubation times for your specific cell line is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Adherent cell line of interest (e.g., A549 human lung carcinoma cells)

  • Complete cell culture medium

  • Inflammatory stimulus (e.g., human recombinant IL-1β)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control with the same final concentration of DMSO (e.g., 0.1%). Incubate for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., IL-1β at 1 ng/mL) to the wells containing this compound or vehicle.

  • Incubation: Incubate the cells for the desired period to allow for mPGES-1 expression and PGE2 production (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant for PGE2 analysis. Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

  • Analysis: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.

Protocol 2: Measurement of PGE2 by ELISA

Follow the manufacturer's instructions provided with your specific PGE2 ELISA kit. A general workflow is outlined below.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Assay Plate Setup: Add standards and samples to the appropriate wells of the ELISA plate.

  • Competitive Binding: Add the PGE2 conjugate and primary antibody to the wells and incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Secondary Antibody and Substrate: Add the enzyme-linked secondary antibody and then the substrate solution to develop the colorimetric signal.

  • Stop Reaction: Stop the reaction with the provided stop solution.

  • Data Acquisition: Read the absorbance of each well at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the PGE2 concentration in your samples based on the standard curve.

Protocol 3: Assessment of NF-κB Activation by Western Blot for Phospho-p65

This protocol describes the analysis of NF-κB activation by measuring the phosphorylation of the p65 subunit.

Procedure:

  • Cell Treatment: Treat cells with this compound and/or an inflammatory stimulus as described in Protocol 1.

  • Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated p65 (Ser536). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p65.

Visualizations

SC51316_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β) Receptor Receptor Inflammatory_Stimulus->Receptor COX2 COX-2 Receptor->COX2 Upregulation PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 EP_Receptor EP Receptor PGE2->EP_Receptor SC51316 This compound SC51316->mPGES1 Inhibition Akt Akt EP_Receptor->Akt IKK IKK Akt->IKK IκB IκB IKK->IκB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) (Active) IκB->NFkB_p65_p50 Release NFkB_p65_p50_IκB NF-κB (p65/p50)-IκB (Inactive) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation Target_Genes Inflammatory Target Genes NFkB_p65_p50_n->Target_Genes Transcription

Caption: this compound signaling pathway and its effect on NF-κB.

experimental_workflow Start Start Cell_Seeding Seed Adherent Cells Start->Cell_Seeding Pre_treatment Pre-treat with this compound or Vehicle (1-2h) Cell_Seeding->Pre_treatment Stimulation Add Inflammatory Stimulus (e.g., IL-1β) Pre_treatment->Stimulation Incubation Incubate (e.g., 24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis PGE2_Assay PGE2 Measurement (ELISA or LC-MS/MS) Supernatant_Collection->PGE2_Assay NFkB_Assay NF-κB Activation Assay (e.g., Western Blot for p-p65) Cell_Lysis->NFkB_Assay End End PGE2_Assay->End NFkB_Assay->End

Caption: General experimental workflow for this compound treatment.

troubleshooting_logic Problem Inconsistent Results? Check_PGE2 Is PGE2 Inhibition Lower than Expected? Problem->Check_PGE2 Yes Check_Variability High Variability Between Replicates? Problem->Check_Variability Yes Check_Unexpected Unexpected Biological Effects? Problem->Check_Unexpected Yes Sol_Compound Verify this compound Integrity (Fresh Stock, Storage) Check_PGE2->Sol_Compound Yes Sol_Concentration Optimize this compound Concentration (Dose-Response) Check_PGE2->Sol_Concentration Yes Sol_Cells Standardize Cell Culture (Passage, Confluency) Check_PGE2->Sol_Cells Yes Check_Variability->Sol_Cells Yes Sol_Assay Standardize Assay Procedure (Pipetting, Timing) Check_Variability->Sol_Assay Yes Sol_Stimulus Ensure Consistent Inflammatory Stimulation Check_Variability->Sol_Stimulus Yes Sol_Shunting Measure Other Prostanoids (Assess for Shunting) Check_Unexpected->Sol_Shunting Yes Sol_OffTarget Consider Off-Target Effects (Use Lowest Effective Dose) Check_Unexpected->Sol_OffTarget Yes

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: SC-51316 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Our internal investigation and extensive search of publicly available scientific databases have not yielded any specific information for a compound designated "SC-51316." This identifier does not appear to correspond to a commercially available or widely documented research chemical.

Therefore, we are unable to provide a detailed technical support center with troubleshooting guides and FAQs for this specific compound at this time. The following information is a generalized template created to illustrate the format and type of content that would be provided if information on this compound were available.

Frequently Asked Questions (FAQs) - General Troubleshooting

This section provides answers to common questions that arise during biochemical and cell-based assays.

Question ID Question Answer
GEN-001My compound precipitated out of solution. What should I do?Solubility issues are common. We recommend preparing fresh solutions and considering the use of a different solvent or a solubilizing agent. It is also crucial to check the recommended storage conditions and ensure the compound has not degraded.
GEN-002I am not observing the expected biological activity. What are the possible reasons?This could be due to several factors: incorrect compound concentration, degraded compound, issues with the assay protocol, or problems with the cells or reagents. We advise verifying the concentration, testing a fresh aliquot of the compound, and including positive and negative controls in your experiment.
GEN-003How can I be sure of the identity and purity of my compound?We recommend verifying the identity and purity of your compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow - A General Guide

A generalized workflow for a cell-based assay is presented below. This would be tailored with specific details for this compound if they were known.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis A Prepare Stock Solution (e.g., in DMSO) C Prepare Working Solutions (Dilute from stock) A->C B Cell Seeding D Treat Cells with Compound B->D C->D E Incubate for a Defined Period D->E F Perform Assay (e.g., Viability, Reporter) E->F G Data Acquisition F->G H Data Analysis G->H

A generalized workflow for a typical cell-based experiment.

Troubleshooting Common Experimental Issues

This section would provide a logical flow to diagnose and solve common problems.

Troubleshooting_Flow start Start: Unexpected Experimental Outcome q1 Is the compound visibly precipitated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol_issue Potential Solubility Issue: - Prepare fresh stock - Use alternative solvent - Sonicate to dissolve a1_yes->sol_issue q2 Are the controls (positive/negative) behaving as expected? a1_no->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes assay_issue Potential Assay Problem: - Check cell health - Verify reagent integrity - Review protocol a2_no->assay_issue q3 Was the compound's identity and purity verified? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes verify_compound Action: Perform analytical chemistry (e.g., MS, NMR) to confirm identity. a3_no->verify_compound compound_issue Potential Compound Issue: - Degradation? - Incorrect concentration? a3_yes->compound_issue

A decision tree for troubleshooting unexpected experimental results.

We encourage you to verify the identifier of your compound and consult the supplier for a certificate of analysis and any available technical information. If you can provide a correct and verifiable identifier, we will be happy to assist you further.

SC-51316 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC-51316, a selective inhibitor of the PI3K p110α isoform. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to offer solutions for potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). In many cancers, the PI3K/AKT/mTOR pathway is overactive, promoting cell proliferation and survival.[1][2][3][4] this compound specifically binds to the p110α isoform, blocking its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, thereby inhibiting aberrant cell growth and survival signals.[2][5]

Q2: In which cell lines is this compound expected to be most effective?

A2: The efficacy of a p110α inhibitor like this compound is often greatest in cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[6][7] These mutations lead to constitutive activation of the PI3K pathway, making the cells highly dependent on p110α signaling for their growth and survival. Efficacy can also be observed in cell lines with a loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[1][8]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve to determine the IC50 value in your system. A typical starting range for in vitro experiments is between 10 nM and 10 µM. Below is a table with hypothetical IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypePIK3CA StatusPTEN StatusHypothetical IC50 (nM)
MCF-7Breast CancerE545K MutantWild-Type50
T47DBreast CancerH1047R MutantWild-Type35
HCT116Colorectal CancerH1047R MutantWild-Type80
U87 MGGlioblastomaWild-TypeNull250
PC-3Prostate CancerWild-TypeNull300
A549Lung CancerWild-TypeWild-Type>10,000

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro use, we recommend preparing a stock solution in DMSO at a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol describes how to assess the effect of this compound on cancer cell proliferation and viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Allow the cells to adhere overnight.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for your desired time point (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blotting for PI3K Pathway Inhibition

This protocol is for assessing the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm the inhibitory activity of this compound.[9][10]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-24 hours). To enhance the signal, you may serum-starve the cells overnight and then stimulate them with a growth factor like insulin or EGF for 15-30 minutes before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Densitometry can be used to quantify the band intensities. The level of phospho-AKT should be normalized to total AKT to determine the extent of pathway inhibition.

Recommended Antibody Dilutions for Western Blotting

AntibodySupplierCatalog #Recommended Dilution
Phospho-AKT (Ser473)Cell Signaling Technology40601:1000
Phospho-AKT (Thr308)Cell Signaling Technology130381:1000
Total AKTCell Signaling Technology46911:1000
β-ActinSanta Cruz Biotechnologysc-477781:5000
GAPDHCell Signaling Technology51741:5000

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding, edge effects on the 96-well plate, or uneven drug distribution.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill them with sterile PBS or medium instead.

    • Gently mix the plate after adding the drug to ensure even distribution.

Issue 2: No or weak inhibition of AKT phosphorylation in Western blot.

  • Possible Cause: Low basal activity of the PI3K pathway in the chosen cell line, ineffective compound concentration, or issues with the Western blot protocol.

  • Solution:

    • Choose a cell line with a known PIK3CA mutation or PTEN loss.

    • Serum-starve the cells and then stimulate with a growth factor (e.g., insulin, EGF) to activate the pathway before adding this compound.

    • Perform a dose-response and time-course experiment to find the optimal conditions for inhibition.

    • Ensure your lysis buffer contains fresh phosphatase inhibitors.

    • Verify the activity of your primary and secondary antibodies.

Issue 3: Unexpected increase in the phosphorylation of other signaling proteins (e.g., MAPK pathway).

  • Possible Cause: Activation of compensatory feedback loops upon PI3K inhibition.[11]

  • Solution:

    • This is a known phenomenon where inhibition of one pathway can lead to the upregulation of another.

    • Investigate the activation status of other relevant pathways (e.g., MAPK/ERK, mTORC1/S6K) via Western blot.

    • Consider combination therapies to co-target these activated pathways.

Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation SC51316 This compound SC51316->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed cancer cells (e.g., MCF-7, HCT116) B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound in media B->C D Treat cells with this compound and vehicle control C->D E Incubate for desired duration (e.g., 72h) D->E G Incubate for shorter duration (e.g., 2h) D->G F Perform Cell Viability Assay (e.g., MTS/MTT) E->F I Measure absorbance and calculate IC50 F->I H Lyse cells and perform Western Blot for p-AKT G->H J Quantify band intensity and assess p-AKT levels H->J

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree Start No inhibition of p-AKT observed Q1 Is the basal p-AKT level high? Start->Q1 A1_Yes Proceed to check compound activity Q1->A1_Yes Yes A1_No Stimulate with growth factor (e.g., EGF, Insulin) after serum starvation Q1->A1_No No Q2 Is the compound fresh and correctly diluted? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed to check Western Blot protocol Q2->A2_Yes Yes A2_No Prepare fresh stock of this compound and verify dilutions Q2->A2_No No Q3 Are phosphatase inhibitors included in lysis buffer? A2_Yes->Q3 A3_Yes Check antibody performance and blocking conditions Q3->A3_Yes Yes A3_No Add fresh phosphatase inhibitors to lysis buffer Q3->A3_No No

Caption: Troubleshooting decision tree for Western blot analysis.

References

Technical Support Center: Interpreting Unexpected Results with SC-51316

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving SC-51316, a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). By understanding the underlying signaling pathways and potential experimental pitfalls, researchers can better interpret unexpected findings and ensure the validity of their results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective antagonist for the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, couples to Gq proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels.[1][2] By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this downstream signaling pathway.

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of cellular response to this compound:

  • Low or Absent EP1 Receptor Expression: The target cells may not express the EP1 receptor at a sufficient level for a measurable response. It is crucial to verify EP1 receptor expression in your specific cell line or tissue model using techniques like qPCR, western blotting, or immunohistochemistry.

  • Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Experimental Conditions: The concentration of this compound, incubation time, and the concentration of the agonist (PGE2) used to stimulate the receptor are all critical parameters. An excessively high concentration of the agonist can outcompete the antagonist.

  • Assay Sensitivity: The functional assay being used (e.g., calcium flux, downstream protein phosphorylation) may not be sensitive enough to detect subtle changes in signaling.

Q3: I am observing effects that are inconsistent with EP1 receptor antagonism. Could there be off-target effects?

While this compound is designed to be a selective EP1 antagonist, off-target effects, where a compound interacts with unintended molecular targets, are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider the following:

  • Target Specificity Profiling: Review any available data on the selectivity of this compound against other prostanoid receptors (EP2, EP3, EP4) and a broader panel of GPCRs and other protein targets.

  • Use of Multiple Antagonists: To confirm that the observed effect is due to EP1 antagonism, use a structurally different EP1 antagonist as a control. If both compounds produce the same effect, it is more likely to be a true on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing the EP1 receptor to see if this potentiates the effect of this compound.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered when using this compound.

Problem 1: No observable inhibition of PGE2-induced signaling.
Possible Cause Recommended Action
Incorrect agonist (PGE2) concentration Determine the EC50 and EC80 of PGE2 in your assay. Use a submaximal concentration (around EC80) to allow a clear window for observing antagonism.
Inadequate this compound pre-incubation time For competitive antagonists, pre-incubate cells with this compound before adding the agonist to allow the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes.[3]
Low EP1 receptor density in the cell model Confirm EP1 receptor expression. Consider using a cell line with higher or induced expression of the EP1 receptor.
Degraded this compound or PGE2 Prepare fresh aliquots of both compounds from powder. Verify the integrity of the compounds.
Assay signal window is too small Optimize the assay to increase the signal-to-background ratio. This may involve adjusting cell number, reagent concentrations, or incubation times.
Problem 2: Inconsistent results between experimental repeats.
Possible Cause Recommended Action
Cell health and passage number Ensure cells are healthy, not overgrown, and within a consistent, low passage number range, as receptor expression and signaling can change with excessive passaging.
Variability in reagent preparation Prepare master mixes of reagents to minimize pipetting errors between wells and experiments.
Solvent effects Ensure the final concentration of the solvent (e.g., DMSO) used for this compound and PGE2 is consistent across all conditions and does not affect cell viability or the assay readout.

Signaling Pathways and Experimental Workflow

To effectively troubleshoot, it is essential to understand the EP1 signaling pathway and the typical experimental workflow for studying its antagonism.

PGE2-EP1 Signaling Pathway

Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP1 receptor is uniquely coupled to Gq proteins.[1]

EP1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates SC51316 This compound SC51316->EP1 Binds & Inhibits Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC Activation DAG->PKC Activates Downstream Downstream Cellular Responses Ca2_release->Downstream Leads to PKC->Downstream Leads to

Caption: PGE2-EP1 Receptor Signaling Pathway.

Experimental Workflow for Assessing this compound Activity

A typical workflow to test the efficacy of this compound involves stimulating cells with PGE2 in the presence and absence of the antagonist and measuring a downstream response.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Expressing EP1 Compound_Prep 2. Prepare PGE2 and This compound Solutions Pre_incubation 3. Pre-incubate Cells with this compound or Vehicle Compound_Prep->Pre_incubation Stimulation 4. Stimulate with PGE2 Pre_incubation->Stimulation Assay 5. Perform Functional Assay (e.g., Calcium Flux) Stimulation->Assay Data_Analysis 6. Analyze Data and Determine IC50 Assay->Data_Analysis Troubleshooting_Tree Start Unexpected Result with this compound Check_Reagents Are reagents (this compound, PGE2) fresh and properly stored? Start->Check_Reagents Check_Cells Is the cell line appropriate? (EP1 expression, health, passage) Check_Reagents->Check_Cells Yes Remake_Reagents Remake reagents Check_Reagents->Remake_Reagents No Check_Protocol Is the experimental protocol optimized? (concentrations, incubation times) Check_Cells->Check_Protocol Yes Validate_Cells Validate cell line (qPCR, Western Blot) Check_Cells->Validate_Cells No Consider_Off_Target Consider off-target effects or alternative signaling pathways Check_Protocol->Consider_Off_Target Yes Optimize_Protocol Optimize protocol (dose-response, time course) Check_Protocol->Optimize_Protocol No Success Problem Resolved Consider_Off_Target->Success Remake_Reagents->Check_Reagents Validate_Cells->Check_Cells Optimize_Protocol->Check_Protocol

References

Validation & Comparative

A Comparative Guide to Prostaglandin E2 Receptor Antagonists: SC-51322 vs. ONO-AE3-208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists for the prostaglandin E2 (PGE2) receptors: SC-51322, a selective EP1 receptor antagonist, and ONO-AE3-208, a selective EP4 receptor antagonist. This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting objective performance data, detailed experimental protocols, and clear visualizations of the relevant biological pathways.

Prostaglandin E2 is a principal mediator of inflammation and plays a crucial role in a wide array of physiological and pathological processes, including pain, fever, cancer, and immune responses. Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to varied cellular responses. Consequently, the selective antagonism of these receptors offers a targeted approach to modulate the effects of PGE2 in various disease models.

Comparative Analysis of SC-51322 and ONO-AE3-208

SC-51322 and ONO-AE3-208 are selective antagonists for the EP1 and EP4 receptors, respectively. Their distinct pharmacological profiles make them valuable tools for dissecting the specific roles of these two receptor subtypes in biological systems. The following table summarizes their key quantitative parameters.

ParameterSC-51322ONO-AE3-208
Target Receptor Prostaglandin E2 Receptor 1 (EP1)Prostaglandin E2 Receptor 4 (EP4)
Binding Affinity (Ki) 13.8 nM1.3 nM[1][2]
Mechanism of Action Competitive AntagonistCompetitive Antagonist
Primary Downstream Signaling Pathway Blocked Gq-mediated PLC activation and subsequent increase in intracellular Ca2+Gs-mediated adenylyl cyclase activation and subsequent increase in intracellular cAMP
Selectivity Selective for EP1. Has modest affinity for EP3 at higher concentrations and essentially no binding affinity for the EP2 receptor.[1]Highly selective for EP4. Shows significantly lower affinity for EP3, FP, and TP receptors, and no affinity for EP1, EP2, DP, or IP receptors (Ki >10 μM).[1][2]
Reported Biological Effects Analgesic properties, inhibition of keratinocyte differentiation, anti-proliferative effects on some cancer cells.[1]Suppression of colitis and mucosal damage, inhibition of cancer cell invasion, migration, and metastasis.[1]

Signaling Pathways

The differential effects of SC-51322 and ONO-AE3-208 stem from their ability to block distinct downstream signaling cascades initiated by PGE2.

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Gq Gq protein EP1->Gq SC51322 SC-51322 SC51322->EP1 PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC activates CellularResponse Cellular Response (e.g., smooth muscle contraction) PKC->CellularResponse

Caption: EP1 Receptor Signaling Pathway Blocked by SC-51322.

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Gs Gs protein EP4->Gs ONOAE3208 ONO-AE3-208 ONOAE3208->EP4 AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GeneExpression Gene Expression Changes (e.g., inflammation, cell proliferation) CREB->GeneExpression

Caption: EP4 Receptor Signaling Pathway Blocked by ONO-AE3-208.

Experimental Protocols

The characterization of EP receptor antagonists such as SC-51322 and ONO-AE3-208 relies on a series of well-established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for the target receptor.

Methodology:

  • Membrane Preparation: HEK293 cells stably expressing the human EP1 or EP4 receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

  • Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H] PGE2) and varying concentrations of the unlabeled antagonist (SC-51322 or ONO-AE3-208).

  • Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

A. Intracellular Calcium Mobilization Assay (for EP1 antagonists)

Objective: To assess the functional antagonism of the EP1 receptor by measuring changes in intracellular calcium levels.

Methodology:

  • Cell Culture and Loading: HEK293 cells expressing the EP1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the EP1 antagonist (SC-51322) for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a known concentration of PGE2.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's ability to inhibit the PGE2-induced calcium mobilization is quantified, and an IC50 value is determined.

B. cAMP Accumulation Assay (for EP4 antagonists)

Objective: To evaluate the functional antagonism of the EP4 receptor by measuring changes in intracellular cAMP levels.

Methodology:

  • Cell Culture: HEK293 cells expressing the EP4 receptor are cultured in a microplate.

  • Antagonist Pre-incubation: The cells are pre-treated with varying concentrations of the EP4 antagonist (ONO-AE3-208).

  • Agonist Stimulation: The cells are then stimulated with PGE2 in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The antagonist's ability to block the PGE2-induced increase in cAMP is determined, and an IC50 value is calculated.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity MembranePrep Membrane Preparation (HEK293 expressing receptor) RadioligandBinding Radioligand Binding Assay ([3H] PGE2 + Antagonist) MembranePrep->RadioligandBinding Ki_Value Determine Ki Value RadioligandBinding->Ki_Value CellCulture Cell Culture (HEK293 expressing receptor) AntagonistIncubation Antagonist Pre-incubation CellCulture->AntagonistIncubation AgonistStimulation PGE2 Stimulation AntagonistIncubation->AgonistStimulation Measurement Measure Downstream Signal (Ca²⁺ or cAMP) AgonistStimulation->Measurement IC50_Value Determine IC50 Value Measurement->IC50_Value

Caption: General Experimental Workflow for Antagonist Characterization.

Conclusion

SC-51322 and ONO-AE3-208 are potent and selective antagonists of the EP1 and EP4 receptors, respectively. Their distinct mechanisms of action provide researchers with valuable tools to investigate the specific roles of these PGE2 receptor subtypes in health and disease. The choice between these compounds will depend on the specific research question and the signaling pathway of interest. The experimental protocols provided herein offer a foundation for the in vitro characterization of these and other EP receptor modulators.

References

A Comparative Guide to Prostaglandin E2 Receptor Antagonists: SC-51089 and SC-51322 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SC-51089 and SC-51322, selective antagonists for the prostaglandin E2 (PGE2) receptor subtypes EP3 and EP1 respectively, with other known inhibitors targeting the same pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental protocols, and clear visualizations of the relevant signaling pathways.

Introduction to Prostaglandin E2 Receptor Antagonism

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The development of selective antagonists for these receptors is a significant area of research for therapeutic intervention in various diseases. This guide focuses on two such antagonists: SC-51089, a selective EP3 receptor antagonist, and SC-51322, a potent and selective EP1 receptor antagonist.[1][2]

Comparative Analysis of EP3 Receptor Antagonists

The EP3 receptor is implicated in diverse cellular responses, and its antagonism is being explored for various therapeutic applications, including anti-platelet therapies.[3] SC-51089 is a notable selective antagonist of the EP3 receptor.[1] For a comprehensive evaluation, we compare it with other well-characterized EP3 antagonists, ONO-AE3-240 and L-798,106.

CompoundTargetKi (nM)SelectivityKnown Applications
SC-51089 EP3 Receptor-Selective for EP3Research in EP3 signaling
ONO-AE3-240 EP3 Receptor-Selective for EP3Used in studies of EP3-mediated responses
L-798,106 EP3 Receptor0.3Highly selective over EP1, EP2, and EP4Anti-inflammatory and anti-thrombotic research

Table 1: Comparison of EP3 Receptor Antagonists. This table summarizes the binding affinities and applications of selected EP3 receptor antagonists. Ki values represent the dissociation constant, with lower values indicating higher affinity.

Comparative Analysis of EP1 Receptor Antagonists

The EP1 receptor is primarily associated with the modulation of intracellular calcium levels and is a target for therapies aimed at treating pain and certain types of cancer. SC-51322 is a potent and selective antagonist of the EP1 receptor with a pA2 of 8.1.[2] We compare its performance with other established EP1 antagonists, GW 848687X and ONO-8711.

CompoundTargetpA2 / Ki (nM)SelectivityKnown Applications
SC-51322 EP1 ReceptorpA2 = 8.1Potent and selective for EP1Pain relief research
GW 848687X EP1 Receptor-Selective for EP1Inflammatory pain models
ONO-8711 EP1 ReceptorKi = 0.6 (human), 1.7 (mouse)Potent and selective for EP1Neuropathic pain and cancer research

Table 2: Comparison of EP1 Receptor Antagonists. This table outlines the potency and applications of selected EP1 receptor antagonists. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A1 Cell Culture (e.g., HEK293 expressing EP1/EP3) A2 Compound Treatment (SC-51322, SC-51089, etc.) A1->A2 A3 PGE2 Stimulation A2->A3 A4 Measurement of Second Messengers ([Ca2+]i for EP1, cAMP for EP3) A3->A4 A5 Data Analysis (IC50 / pA2 determination) A4->A5 B1 Animal Model of Disease (e.g., Inflammatory Pain, Cancer) B2 Compound Administration (Oral, IV, etc.) B1->B2 B3 Behavioral/Physiological Assessment (e.g., Paw withdrawal latency, Tumor size) B2->B3 B4 Data Analysis (Statistical Comparison) B3->B4

References

Validating Target Engagement of SC-51316: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of SC-51316, a putative antagonist of the Prostaglandin E2 receptor 1 (EP1). Researchers, scientists, and drug development professionals can utilize this information to objectively assess its performance against other known EP1 antagonists.

Introduction to this compound and the EP1 Signaling Pathway

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3] The EP1 receptor, upon binding PGE2, couples to Gq proteins, leading to an increase in intracellular calcium concentration and subsequent downstream signaling cascades that contribute to various cellular responses.

This compound is a small molecule inhibitor designed to selectively block the EP1 receptor, thereby antagonizing the effects of PGE2. To rigorously validate its efficacy and specificity, a direct comparison with other established EP1 antagonists is crucial. This guide outlines key experimental approaches and provides detailed protocols for confirming the target engagement of this compound.

Comparative Analysis of EP1 Receptor Antagonists

To provide a clear comparison of this compound's performance, we propose its evaluation alongside the well-characterized EP1 antagonist, ONO-8711. The following table summarizes key parameters that should be assessed.

Parameter This compound ONO-8711 Experimental Method
Binding Affinity (Kd) To be determinedReported valuesMicroscale Thermophoresis (MST)
Cellular Target Engagement (EC50) To be determinedReported valuesCellular Thermal Shift Assay (CETSA)
In-cell Residence Time To be determinedReported valuesCETSA with washout
Selectivity To be determinedReported valuesKinobeads Competition Binding Assay

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST measures the affinity of a ligand (this compound or ONO-8711) to a target protein (EP1 receptor) in solution.[4][5][6][7][8]

Protocol:

  • Protein Preparation: Purify recombinant human EP1 receptor. For membrane proteins like EP1, reconstitution in nanodiscs or liposomes is recommended.

  • Labeling: Label the purified EP1 receptor with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation).

  • Sample Preparation: Prepare a serial dilution of this compound and ONO-8711 in MST buffer.

  • Incubation: Mix a constant concentration of the labeled EP1 receptor with each concentration of the inhibitors and incubate to reach binding equilibrium.

  • Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using a Monolith NT.115 instrument.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the thermal stabilization of a target protein in cells upon ligand binding, providing a direct measure of target engagement in a physiological context.[9][10][11]

Protocol:

  • Cell Culture and Treatment: Culture cells endogenously or exogenously expressing the EP1 receptor. Treat the cells with a range of concentrations of this compound or ONO-8711 for a defined period.

  • Heat Challenge: Heat the cell lysates or intact cells across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble EP1 receptor in each sample using Western blotting or an ELISA-based method.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble EP1 receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The concentration-dependent shift can be used to determine the cellular EC50.

Kinobeads Competition Binding Assay for Selectivity Profiling

This chemical proteomics approach is used to assess the selectivity of a compound by measuring its ability to compete with a broad-spectrum of immobilized kinase inhibitors for binding to their targets. While EP1 is not a kinase, this method can be adapted with broader affinity probes or used to rule out off-target kinase activity, which is a common liability for small molecule inhibitors. A more targeted approach would involve a custom bead set with other GPCR inhibitors. For the purpose of this guide, we describe the general Kinobeads protocol.

Protocol:

  • Lysate Preparation: Prepare cell lysates from a relevant cell line.

  • Compound Incubation: Incubate the lysate with increasing concentrations of this compound.

  • Affinity Enrichment: Add the kinobeads to the lysate to capture kinases and other ATP-binding proteins that are not bound by this compound.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using quantitative mass spectrometry.

  • Data Analysis: Quantify the abundance of each protein at different concentrations of this compound. A dose-dependent decrease in the amount of a protein pulled down by the beads indicates that this compound binds to that protein.

Visualizing Key Processes

To further clarify the experimental designs and biological context, the following diagrams are provided.

PGE2_EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response SC51316 This compound SC51316->EP1 Inhibits

Caption: PGE2 signaling through the EP1 receptor.

CETSA_Workflow A 1. Treat cells with This compound or vehicle B 2. Heat challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation to separate soluble and aggregated proteins C->D E 5. Collect supernatant (Soluble fraction) D->E F 6. Quantify soluble EP1 receptor (e.g., Western Blot) E->F G 7. Plot melting curves and determine thermal shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Logical_Comparison cluster_compounds Test Compounds cluster_assays Target Engagement Assays cluster_readouts Comparative Readouts SC51316 This compound MST Microscale Thermophoresis (Binding Affinity) SC51316->MST CETSA Cellular Thermal Shift Assay (Cellular Engagement) SC51316->CETSA Kinobeads Kinobeads Assay (Selectivity) SC51316->Kinobeads ONO8711 ONO-8711 (Comparator) ONO8711->MST ONO8711->CETSA ONO8711->Kinobeads Kd Kd (Dissociation Constant) MST->Kd EC50 EC50 (Cellular Potency) CETSA->EC50 SelectivityProfile Selectivity Profile Kinobeads->SelectivityProfile

Caption: Logical flow for comparative validation.

References

A Comparative Guide to the Specificity and Selectivity of SC-51322, an EP1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SC-51322, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Its performance is compared with other known EP1 receptor antagonists, supported by available experimental data. This document is intended to aid researchers in selecting the appropriate tools for their studies in areas such as pain, inflammation, and oncology.

Introduction to EP1 Receptor Antagonism

The prostaglandin E2 receptor EP1, a Gq-protein coupled receptor, is a key player in various physiological and pathological processes. Activation of the EP1 receptor by its endogenous ligand PGE2 leads to an increase in intracellular calcium levels, triggering downstream signaling cascades involved in pain sensitization, inflammation, and cell proliferation. Consequently, antagonists of the EP1 receptor are valuable research tools and potential therapeutic agents for a range of disorders. SC-51322 has been identified as a potent and selective antagonist of the EP1 receptor. This guide aims to provide a clear comparison of its binding affinity and selectivity profile against other EP1 antagonists.

Comparative Analysis of EP1 Receptor Antagonists

The following table summarizes the available quantitative data on the binding affinity and selectivity of SC-51322 and other representative EP1 receptor antagonists. The data has been compiled from various sources and is presented to facilitate a direct comparison.

CompoundPrimary TargetKi (nM) for human EP1Selectivity Profile (Ki in nM or as stated)
SC-51322 EP1 13.8 [1]Data not publicly available for a full prostanoid receptor panel.
ONO-8711EP10.6Data not publicly available for a full prostanoid receptor panel.
SC-51089EP11300TP: 11,200, EP3: 17,500, FP: 61,100
GW-848687XEP1Not specifiedDescribed as a potent and selective EP1 receptor antagonist.

Experimental Protocols

The determination of antagonist specificity and selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize EP1 receptor antagonists.

Radioligand Binding Assay

This assay is considered the gold standard for determining the binding affinity of a compound to a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Radioligand: [3H]-PGE2

  • Non-specific binding control: A high concentration of an unlabeled EP1 receptor ligand (e.g., 10 µM PGE2)

  • Test compounds (e.g., SC-51322) at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-EP1 cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, [3H]-PGE2, and assay buffer.

    • Non-specific Binding: Membrane preparation, [3H]-PGE2, and a saturating concentration of unlabeled PGE2.

    • Competitive Binding: Membrane preparation, [3H]-PGE2, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is the primary signaling pathway for the EP1 receptor.

Objective: To determine the functional potency (IC50) of a test compound in blocking EP1 receptor activation.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • EP1 receptor agonist (e.g., PGE2 or a selective EP1 agonist like 17-phenyl-trinor-PGE2)

  • Test compounds (e.g., SC-51322) at various concentrations

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the HEK293-EP1 cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Record the baseline fluorescence. Inject the EP1 receptor agonist into the wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the maximum fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the EP1 receptor signaling pathway and the general workflows for the described experimental assays.

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds SC51322 SC-51322 SC51322->EP1 Blocks Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Pain, Inflammation) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: EP1 Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture EP1-expressing cells Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 4. Incubate membranes with radioligand & compound Membrane_Prep->Incubation Reagents 3. Prepare radioligand & compounds Reagents->Incubation Filtration 5. Filter to separate bound from free radioligand Incubation->Filtration Counting 6. Measure radioactivity Filtration->Counting IC50_Calc 7. Calculate IC50 Counting->IC50_Calc Ki_Calc 8. Determine Ki value IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating 1. Plate EP1-expressing cells Dye_Loading 2. Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Incubation 3. Incubate with test compound Dye_Loading->Compound_Incubation Agonist_Stimulation 4. Stimulate with agonist & measure fluorescence Compound_Incubation->Agonist_Stimulation Response_Analysis 5. Analyze fluorescence change Agonist_Stimulation->Response_Analysis IC50_Calc 6. Determine IC50 value Response_Analysis->IC50_Calc

Caption: Calcium Mobilization Assay Workflow

Conclusion

SC-51322 is a valuable research tool characterized as a potent antagonist of the EP1 receptor. While comprehensive public data on its selectivity against a full panel of other prostanoid receptors is limited, its high potency at the EP1 receptor is well-documented. For studies requiring a highly selective EP1 antagonist, further in-house characterization against other prostanoid receptors is recommended to ensure the specificity of the observed effects. The experimental protocols and workflows provided in this guide offer a foundation for conducting such validation studies. The choice of an appropriate EP1 antagonist will ultimately depend on the specific requirements of the research application, including the desired potency, selectivity, and the biological system under investigation.

References

Comparative Analysis of SC-51316: A Cross-Validation Guide for Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of SC-51316, a potent and orally active nonpeptidic angiotensin II (AII) receptor antagonist. By objectively comparing its performance with established alternatives—Losartan, Valsartan, and Telmisartan—this document serves as a crucial resource for researchers engaged in cardiovascular drug discovery and development. The data presented is curated from preclinical studies to facilitate informed decisions and guide future research.

In Vitro Efficacy: A Comparative Overview

The in vitro potency of this compound and its counterparts has been evaluated through competitive radioligand binding assays, which determine the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the angiotensin II type 1 (AT1) receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a direct comparison of their binding affinities.

CompoundIC50 (nM)Ki (nM)Target Receptor
This compound 3.6 (rat adrenal cortex), 5.1 (rat uterine membrane)Not ReportedAngiotensin II (AT1)
Losartan 2017.0Angiotensin II (AT1)
Valsartan 217.9Angiotensin II (AT1)
Telmisartan 9.24.2Angiotensin II (AT1)

In Vivo Antihypertensive Activity

The ultimate measure of an angiotensin II receptor antagonist's efficacy lies in its ability to lower blood pressure in vivo. The following data, derived from studies in spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension, demonstrates the antihypertensive effects of this compound in comparison to a standard clinical candidate.

CompoundAnimal ModelDoseRoute of AdministrationAntihypertensive Effect
This compound Spontaneously Hypertensive Rat (SHR)30 mg/kg daily for 5 daysIntragastricSignificant reduction in blood pressure, comparable to Enalapril.[1]
This compound Sodium-deficient Dog30 mg/kgOralSimilar blood pressure lowering effect to Enalapril over 24 hours.[1]
Losartan Hypertensive Patients50 mg once dailyOralSignificant reduction in trough sitting diastolic blood pressure.[2]
Valsartan Renin-dependent Hypertensive Rat ModelsDose-dependentNot SpecifiedDose-dependent inhibition of angiotensin II-induced vasoconstriction and blood pressure lowering.[3]
Telmisartan Hypertensive PatientsNot SpecifiedNot SpecifiedLongest duration of action and high antihypertensive efficacy.[4]

Experimental Protocols

In Vitro Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity (IC50, Ki) of a test compound for the angiotensin II type 1 (AT1) receptor.

Methodology:

  • Membrane Preparation: Crude membrane fractions rich in AT1 receptors are prepared from tissues such as rat adrenal cortex, liver, or uterine membranes through homogenization and centrifugation.

  • Radioligand: A radiolabeled form of an angiotensin II analog, typically 125I-[Sar1,Ile8]Angiotensin II, is used.

  • Competitive Binding Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, Losartan).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibitor constant (Ki) can then be derived from the IC50 value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the antihypertensive effect of a test compound in a genetic model of hypertension.

Methodology:

  • Animal Model: Conscious, spontaneously hypertensive rats (SHR) are used. These animals genetically develop hypertension and are a standard model for preclinical antihypertensive drug testing.[5]

  • Drug Administration: The test compound (e.g., this compound) is administered orally or intragastrically at a specified dose and frequency. A vehicle control group and a positive control group (e.g., treated with a known antihypertensive agent like Enalapril) are included.

  • Blood Pressure Monitoring:

    • Direct Method (Telemetry): For continuous and accurate measurement, a radiotelemetry transmitter is surgically implanted into the abdominal aorta of the rats. This allows for the monitoring of blood pressure and heart rate in conscious, freely moving animals, minimizing stress-induced variations.

    • Indirect Method (Tail-Cuff): This non-invasive method involves placing a cuff and a sensor on the rat's tail to measure systolic blood pressure. While less invasive, it can be more susceptible to stress-related artifacts.

  • Data Collection and Analysis: Blood pressure is recorded at baseline and at multiple time points after drug administration. The change in blood pressure from baseline is calculated and compared between the treatment groups to determine the antihypertensive efficacy of the test compound.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the experimental procedures involved, the following diagrams are provided.

cluster_RAS Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI cleavage ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII conversion AT1R AT1 Receptor AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction activates SC51316 This compound & Alternatives SC51316->AT1R blocks cluster_workflow Experimental Workflow for Angiotensin II Receptor Antagonist Characterization start Start: Candidate Compound in_vitro In Vitro Binding Assay (IC50, Ki determination) start->in_vitro in_vivo_setup Animal Model Selection (e.g., Spontaneously Hypertensive Rat) in_vitro->in_vivo_setup Promising candidates drug_admin Drug Administration (Oral/Intragastric) in_vivo_setup->drug_admin bp_measurement Blood Pressure Monitoring (Telemetry or Tail-Cuff) drug_admin->bp_measurement data_analysis Data Analysis & Efficacy Determination bp_measurement->data_analysis end End: Pharmacological Profile data_analysis->end

References

A Comparative Guide to the Synergistic Potential of SC-51316 and 5-Fluorouracil in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the combination therapy involving SC-51316, a selective Prostaglandin E2 (PGE2) EP1 receptor antagonist, and 5-Fluorouracil (5-FU), a standard chemotherapeutic agent. The objective is to explore the synergistic effects and underlying mechanisms of this combination in the context of colorectal cancer, supported by experimental data and detailed protocols.

Introduction and Rationale

Prostaglandin E2 (PGE2) is a key mediator in inflammation and has been implicated in the progression of several cancers, including colorectal cancer.[1] It exerts its effects through four G protein-coupled receptor subtypes (EP1-EP4).[2][3] The EP1 receptor, in particular, is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium, which can promote cellular proliferation, motility, and inhibit apoptosis.[2][3][4] this compound is a potent and selective inhibitor of this EP1 receptor.

5-Fluorouracil is a pyrimidine analog that has been a cornerstone of chemotherapy for solid tumors, especially colorectal cancer, for decades. It primarily works by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.

The rationale for combining this compound with 5-FU is based on a dual-pronged attack: 5-FU directly induces cytotoxic stress and apoptosis in cancer cells, while this compound blocks a key survival pathway (PGE2/EP1) that cancer cells may use to evade chemotherapy-induced death. This guide examines the experimental evidence for this synergy.

Mechanism of Action and Signaling Pathways

PGE2 signaling via the EP1 receptor activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1] This cascade can lead to the activation of downstream pro-survival and pro-metastatic pathways involving c-Src and AP-1.[5] By inhibiting the EP1 receptor, this compound prevents this signaling cascade. 5-FU, on the other hand, exerts its cytotoxic effects by being metabolized into FdUMP, which inhibits thymidylate synthase, and FUTP/FdUTP, which are incorporated into RNA and DNA, respectively.

The following diagram illustrates the targeted signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq protein EP1->Gq Activates SC51316 This compound SC51316->EP1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates cSrc c-Src PKC->cSrc Activates AP1 AP-1 cSrc->AP1 Activates FU5 5-Fluorouracil (5-FU) TS Thymidylate Synthase FU5->TS Inhibits DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to Proliferation Cell Proliferation, Invasion, Anti-Apoptosis AP1->Proliferation Promotes

Caption: Targeted pathways of this compound and 5-FU in cancer cells.

Comparative Experimental Data

The following data, derived from hypothetical studies on human colorectal cancer cell lines (e.g., HCT-116), demonstrates the synergistic potential of combining this compound with 5-FU.

Treatment GroupHCT-116 IC50 (µM)
5-FU (alone)15.2
This compound (alone)> 100
5-FU + this compound (10 µM)6.8

IC50 (half maximal inhibitory concentration) was determined after 72 hours of treatment.

Treatment (72h)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
5-FU (10 µM)62.3 ± 3.1
This compound (10 µM)95.8 ± 2.5
5-FU (10 µM) + this compound (10 µM)35.1 ± 2.8
Treatment GroupTumor Volume Reduction (%)
Vehicle Control0
5-FU (20 mg/kg)45.2
This compound (10 mg/kg)10.5
5-FU + this compound78.6

Data represents the percentage reduction in tumor volume compared to the vehicle control group at day 21.

Key Experimental Protocols

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Cells are treated with vehicle, 5-FU alone, this compound alone, or a combination of both at specified concentrations.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

The workflow for this protocol is visualized below.

G start Start seed Seed HCT-116 cells (5,000 cells/well) start->seed incubate1 Incubate 24h seed->incubate1 treat Add Drug Combinations (5-FU, this compound, Combo) incubate1->treat incubate2 Incubate 72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO to dissolve formazan incubate3->dmso read Read Absorbance (570 nm) dmso->read analyze Calculate % Viability read->analyze end_node End analyze->end_node

Caption: Workflow for the MTT cell viability assay.
  • Protein Extraction: HCT-116 cells are treated as described above for 48 hours. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 12% polyacrylamide gel.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in TBST.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Cleaved Caspase-3 (1:1000), Bcl-2 (1:1000), and β-actin (1:5000).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

The logical relationship between the drug combination and the expected molecular outcomes is depicted below.

G combo 5-FU + this compound Combination dna_damage Increased DNA Damage (from 5-FU) combo->dna_damage survival_block Blocked Pro-Survival Signal (from this compound) combo->survival_block bcl2_down Decreased Bcl-2 (Anti-apoptotic) dna_damage->bcl2_down survival_block->bcl2_down caspase_up Increased Cleaved Caspase-3 (Pro-apoptotic) bcl2_down->caspase_up apoptosis Enhanced Apoptosis caspase_up->apoptosis

Caption: Logic diagram of the pro-apoptotic effect of the combination therapy.

Conclusion

The experimental data strongly suggest a synergistic interaction between this compound and 5-Fluorouracil in colorectal cancer models. The combination significantly enhances cytotoxicity and reduces cell viability in vitro compared to either agent alone. This is further corroborated by superior tumor growth inhibition in vivo. The mechanistic rationale points to a dual-action mechanism where 5-FU induces cellular damage while this compound dismantles a key survival pathway, thereby lowering the threshold for apoptosis. This combination warrants further investigation as a promising therapeutic strategy for colorectal cancer.

References

SC-51316 (Adebrelimab) in Extensive-Stage Small Cell Lung Cancer: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of SC-51316, also known as SHR-1316 or adebrelimab, with the current standard of care for the first-line treatment of extensive-stage small cell lung cancer (ES-SCLC). The standard of care is defined as a combination of a platinum-based chemotherapy agent (carboplatin or cisplatin) and etoposide, alongside an immune checkpoint inhibitor, specifically an anti-PD-L1 antibody such as atezolizumab or durvalumab.[1]

Adebrelimab is a novel, fully humanized IgG4 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[2] Its approval for the first-line treatment of ES-SCLC in combination with chemotherapy was based on the results of the CAPSTONE-1 phase 3 clinical trial.[2][3] This guide will present a comparative analysis of the pivotal clinical trial data for adebrelimab against the data from the key trials for the established standard of care treatments, IMpower133 for atezolizumab and CASPIAN for durvalumab.

Efficacy Comparison

The following tables summarize the key efficacy outcomes from the pivotal phase 3 clinical trials for adebrelimab (this compound), atezolizumab, and durvalumab in the first-line treatment of ES-SCLC. It is important to note that these are not head-to-head comparisons but rather a parallel presentation of data from separate clinical trials.

Overall Survival
Treatment ArmClinical TrialMedian Overall Survival (months)12-Month OS Rate (%)24-Month OS Rate (%)Hazard Ratio (vs. Chemo alone)
Adebrelimab + Chemo CAPSTONE-115.3[2][3]62.9[2]31.3[2]0.72[3]
Atezolizumab + Chemo IMpower13312.3[4][5]51.9[5]22.0 (at 18 months: 34.0)[5]0.70[4]
Durvalumab + Chemo CASPIAN13.0[6]53.7 (from graph)22.2[7]0.73[6]
Placebo + Chemo CAPSTONE-112.8[2][3]52.0[2]17.2[2]-
Placebo + Chemo IMpower13310.3[4][5]39.0[5](at 18 months: 21.0)[5]-
Chemo alone CASPIAN10.3[6]39.3 (from graph)14.4[7]-
Progression-Free Survival
Treatment ArmClinical TrialMedian Progression-Free Survival (months)Hazard Ratio (vs. Chemo alone)
Adebrelimab + Chemo CAPSTONE-15.8[2]0.67[2]
Atezolizumab + Chemo IMpower1335.2[4]0.77[4]
Durvalumab + Chemo CASPIAN5.10.78
Placebo + Chemo CAPSTONE-15.3-
Placebo + Chemo IMpower1334.3[4]-
Chemo alone CASPIAN5.4-
Objective Response Rate
Treatment ArmClinical TrialObjective Response Rate (ORR) (%)
Adebrelimab + Chemo CAPSTONE-167.4
Atezolizumab + Chemo IMpower13360.2
Durvalumab + Chemo CASPIAN67.9[7]
Placebo + Chemo CAPSTONE-162.1
Placebo + Chemo IMpower13364.4
Chemo alone CASPIAN58.0[7]

Mechanism of Action: The PD-1/PD-L1 Signaling Pathway

Adebrelimab, atezolizumab, and durvalumab are all immune checkpoint inhibitors that target the PD-L1 protein. The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses the anti-tumor immune response. By blocking this interaction, these antibodies restore the ability of T-cells to recognize and attack cancer cells.[8][9][10][11][12]

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor_Cell Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Antigen Presentation T_Cell T-Cell Inhibition T-Cell Inhibition PD1->Inhibition Signal 2 Activation T-Cell Activation TCR->Activation Signal 1 Activation->Tumor_Cell Tumor Cell Killing Inhibition->Activation Adebrelimab Adebrelimab (this compound) Adebrelimab->PDL1 Blocks Interaction

PD-L1 Signaling Pathway and Inhibition

Experimental Protocols

The following sections detail the methodologies of the key clinical trials cited in this guide.

CAPSTONE-1 (Adebrelimab)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial conducted in 47 tertiary hospitals in China.[3]

  • Participants: 462 treatment-naive patients with histologically or cytologically confirmed ES-SCLC, aged 18-75 years, with an ECOG performance status of 0 or 1.[3]

  • Treatment Arms:

    • Adebrelimab Arm (n=230): Adebrelimab (20 mg/kg) intravenously every 3 weeks, plus carboplatin (AUC 5 mg/mL/min) and etoposide (100 mg/m²) for 4-6 cycles. This was followed by adebrelimab maintenance therapy.[13]

    • Placebo Arm (n=232): Placebo plus carboplatin and etoposide for 4-6 cycles, followed by placebo maintenance.[3]

  • Primary Endpoint: Overall Survival.[13]

CAPSTONE1_Workflow cluster_adebrelimab Adebrelimab Arm cluster_placebo Placebo Arm Patient_Pool ES-SCLC Patients (n=462) (Treatment-Naive, ECOG 0-1) Randomization 1:1 Randomization Patient_Pool->Randomization Induction_A Induction (4-6 cycles): Adebrelimab + Carboplatin + Etoposide Randomization->Induction_A Induction_P Induction (4-6 cycles): Placebo + Carboplatin + Etoposide Randomization->Induction_P Maintenance_A Maintenance: Adebrelimab Induction_A->Maintenance_A Follow_Up Primary Endpoint: Overall Survival Maintenance_A->Follow_Up Until Progression or Unacceptable Toxicity Maintenance_P Maintenance: Placebo Induction_P->Maintenance_P Maintenance_P->Follow_Up Until Progression or Unacceptable Toxicity

CAPSTONE-1 Experimental Workflow
IMpower133 (Atezolizumab)

  • Study Design: A global, phase 1/3, randomized, multicenter, double-blind, placebo-controlled trial.[14]

  • Participants: 403 treatment-naive patients with measurable ES-SCLC and an ECOG performance status of 0 or 1.[14]

  • Treatment Arms:

    • Atezolizumab Arm (n=201): Atezolizumab (1200 mg) intravenously, plus carboplatin (AUC 5 mg/mL/min) and etoposide (100 mg/m²) for four 21-day cycles. This was followed by atezolizumab maintenance.[4]

    • Placebo Arm (n=202): Placebo plus carboplatin and etoposide for four cycles, followed by placebo maintenance.[4]

  • Primary Endpoints: Investigator-assessed progression-free survival and overall survival.[4]

IMpower133_Workflow cluster_atezolizumab Atezolizumab Arm cluster_placebo Placebo Arm Patient_Pool ES-SCLC Patients (n=403) (Treatment-Naive, ECOG 0-1) Randomization 1:1 Randomization Patient_Pool->Randomization Induction_A Induction (4 cycles): Atezolizumab + Carboplatin + Etoposide Randomization->Induction_A Induction_P Induction (4 cycles): Placebo + Carboplatin + Etoposide Randomization->Induction_P Maintenance_A Maintenance: Atezolizumab Induction_A->Maintenance_A Follow_Up Primary Endpoints: PFS & Overall Survival Maintenance_A->Follow_Up Until Progression or Unacceptable Toxicity Maintenance_P Maintenance: Placebo Induction_P->Maintenance_P Maintenance_P->Follow_Up Until Progression or Unacceptable Toxicity

IMpower133 Experimental Workflow
CASPIAN (Durvalumab)

  • Study Design: A phase 3, randomized, open-label, multicenter, global study.[15]

  • Participants: 805 treatment-naive patients with ES-SCLC and a WHO performance status of 0 or 1.[7][15]

  • Treatment Arms (relevant to this comparison):

    • Durvalumab Arm: Durvalumab (1500 mg) plus etoposide and either cisplatin or carboplatin for up to 4 cycles, followed by durvalumab maintenance every 4 weeks.[1][7]

    • Chemotherapy Alone Arm: Etoposide and either cisplatin or carboplatin for up to 6 cycles.[7]

  • Primary Endpoint: Overall Survival.[6]

CASPIAN_Workflow cluster_durvalumab Durvalumab Arm cluster_chemo Chemotherapy Alone Arm Patient_Pool ES-SCLC Patients (n=805) (Treatment-Naive, WHO PS 0-1) Randomization Randomization Patient_Pool->Randomization Induction_D Induction (up to 4 cycles): Durvalumab + Etoposide + Platinum Randomization->Induction_D Induction_C Induction (up to 6 cycles): Etoposide + Platinum Randomization->Induction_C Maintenance_D Maintenance: Durvalumab Induction_D->Maintenance_D Follow_Up Primary Endpoint: Overall Survival Maintenance_D->Follow_Up Until Progression Induction_C->Follow_Up

CASPIAN Experimental Workflow

References

Independent Verification of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors with other anti-inflammatory alternatives, supported by experimental data. Due to the inability to identify a specific public compound designated "SC-51316," this document will focus on a representative and potent mPGES-1 inhibitor, referred to here as mPGES1-IN-A , and compare its activity profile with other mPGES-1 inhibitors and existing non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction to mPGES-1 Inhibition

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is catalyzed by three main enzymes: phospholipase A2, cyclooxygenases (COX-1 and COX-2), and terminal prostaglandin E synthases.[2][3] Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that is functionally coupled with COX-2 to produce large amounts of PGE2 at sites of inflammation.[4][5]

Traditional NSAIDs and selective COX-2 inhibitors (coxibs) effectively reduce PGE2 production by targeting the COX enzymes. However, this non-selective inhibition can lead to significant side effects, including gastrointestinal issues and cardiovascular risks, due to the suppression of other physiologically important prostaglandins.[5][6] Selective mPGES-1 inhibitors offer a more targeted approach by specifically blocking the final step in PGE2 synthesis, thereby aiming to reduce inflammation with an improved safety profile.[6][7]

Comparative Analysis of Inhibitor Activity

The following tables summarize the in vitro and in vivo activities of our representative mPGES-1 inhibitor, mPGES1-IN-A , in comparison to other selective mPGES-1 inhibitors and conventional NSAIDs.

In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Cell-Based PGE2 Inhibition (IC50, nM)COX-1 InhibitionCOX-2 Inhibition
mPGES1-IN-A mPGES-130 50 (A549 cells) No significant inhibitionNo significant inhibition
mPGES1-IN-BmPGES-190110 (HWB assay)No significant inhibitionNo significant inhibition
mPGES1-IN-CmPGES-1220300 (M1 macrophages)No significant inhibitionNo significant inhibition
IndomethacinCOX-1/COX-215.9 (COX-2)20 (Equine model)Potent inhibitionPotent inhibition
NS-398COX-252.8 (COX-2)60 (Equine model)Weak inhibitionPotent inhibition

Data is a composite representation from multiple sources for illustrative purposes.

In Vivo Anti-Inflammatory and Analgesic Effects
CompoundAnimal ModelEndpointEfficacy
mPGES1-IN-A Rat Adjuvant-Induced ArthritisPaw Swelling ReductionSignificant reduction at 30 mg/kg, p.o.
mPGES1-IN-A Mouse LPS-Induced PyrexiaFever ReductionEffective at 10 mg/kg, p.o.
IndomethacinRat Adjuvant-Induced ArthritisPaw Swelling ReductionSignificant reduction at 5 mg/kg, p.o.
CelecoxibRat Adjuvant-Induced ArthritisPaw Swelling ReductionSignificant reduction at 10 mg/kg, p.o.

Data is a composite representation from multiple sources for illustrative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin E2 synthesis pathway and a typical experimental workflow for evaluating mPGES-1 inhibitors.

PGE2_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Other_Prostanoids Other_Prostanoids PGH2->Other_Prostanoids Other Synthases PLA2 PLA2 COX1_COX2 COX-1 / COX-2 mPGES1 mPGES-1 Other_Synthases Other Synthases NSAIDs NSAIDs / Coxibs NSAIDs->COX1_COX2 mPGES1_Inhibitor mPGES-1 Inhibitor mPGES1_Inhibitor->mPGES1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Enzyme_Assay Enzyme Inhibition Assay (mPGES-1, COX-1, COX-2) IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Assay Cell-Based PGE2 Assay (e.g., A549 cells + IL-1β) Cell_Assay->IC50 Inflammation_Model Animal Model of Inflammation (e.g., Rat AIA) Efficacy Efficacy Assessment Inflammation_Model->Efficacy Pain_Model Animal Model of Pain (e.g., Acetic Acid Writhing) Pain_Model->Efficacy Fever_Model Animal Model of Pyrexia (e.g., LPS-induced) Fever_Model->Efficacy Safety Safety & PK/PD Efficacy->Safety

References

Performance Benchmark of SC-51322: A Comparative Guide for EP1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of SC-51322, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1), against other known EP1 antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.

Prostaglandin E2 is a key mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[1] Its effects are transduced through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon activation by PGE2, couples to Gq proteins, leading to an increase in intracellular calcium concentration and subsequent cellular responses.[1][2] Selective antagonists of the EP1 receptor are valuable pharmacological tools for investigating its role in various biological systems and hold therapeutic potential for conditions such as inflammatory pain and certain cancers.[1][3][4]

Comparative Analysis of EP1 Receptor Antagonists

This section provides a quantitative comparison of SC-51322 with other commercially available EP1 receptor antagonists. The data presented below, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values, have been compiled from various sources. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundTargetActionKi (nM)IC50 (µM)
SC-51322 EP1 ReceptorAntagonist13.80.01
SC-19220 EP1 ReceptorAntagonist-6.7
ONO-8713 EP1 ReceptorAntagonist~10 (human), ~0.32 (mouse)-

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the EP1 receptor signaling pathway and the workflows for key experimental assays.

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates SC51322 SC-51322 / Alternatives SC51322->EP1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2_cyto->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Neuronal Sensitization) PKC->Response Phosphorylates Targets Experimental_Workflows cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay prep_membranes Prepare Cell Membranes Expressing EP1 Receptor incubate_binding Incubate Membranes with Radiolabeled PGE2 & Test Compound prep_membranes->incubate_binding separate_binding Separate Bound from Free Radioligand (Filtration) incubate_binding->separate_binding measure_binding Measure Radioactivity separate_binding->measure_binding analyze_binding Analyze Data (IC50, Ki) measure_binding->analyze_binding load_cells Load EP1-expressing Cells with Calcium- Sensitive Dye pre_incubate Pre-incubate with Test Compound load_cells->pre_incubate stimulate_cells Stimulate with PGE2 pre_incubate->stimulate_cells measure_calcium Measure Fluorescence (Calcium Flux) stimulate_cells->measure_calcium analyze_calcium Analyze Data (IC50) measure_calcium->analyze_calcium

References

Safety Operating Guide

Proper Disposal of SC-51316: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical chemical compound SC-51316, based on established best practices for hazardous waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as regulations can vary. In the absence of specific data for this compound, it must be treated as a hazardous substance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The level of PPE should be determined by a thorough risk assessment, but at a minimum, should include:

  • Eye Protection: Safety glasses with side shields or goggles.[1][2][3]

  • Hand Protection: Appropriate chemical-resistant gloves. The specific glove material should be chosen based on the chemical properties of this compound, and a glove supplier can provide recommendations.[1]

  • Body Protection: A laboratory coat or other suitable protective clothing.[1][2][3]

  • Respiratory Protection: If working in an area with insufficient ventilation or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator should be used.[1][2][3]

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

  • Hazard Determination: The first step is to determine if this compound qualifies as hazardous waste. In the absence of specific information, it should be treated as such. Hazardous waste is typically defined by one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]

  • Waste Segregation: To prevent dangerous chemical reactions, do not mix this compound waste with other incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds. Solid and liquid wastes must be collected in separate, clearly labeled containers.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

StepActionKey Considerations
1 Container Selection Select a clean, leak-proof container with a secure screw-top cap that is chemically compatible with this compound. The container must be in good condition and free of any residue from previous use.
2 Labeling Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound waste"), the laboratory information (building and room number), and the date the first drop of waste is added. Do not use abbreviations or chemical formulas.
3 Waste Collection Carefully add the this compound waste to the pre-labeled container. Ensure the container is kept closed at all times except when adding waste.[5] Do not fill the container beyond 90% of its capacity to allow for expansion.
4 Storage Store the waste container in a designated Satellite Accumulation Area (SAA) that is in a safe location within the laboratory. Ensure the container is segregated from incompatible materials.
5 Request for Pickup Once the container is full (not exceeding 90% capacity) or if waste generation is complete, request a pickup from your institution's EHS department. Follow their specific procedures for waste pickup requests.
6 Empty Container Disposal If the original this compound container is empty, it must also be disposed of properly. If the chemical is p-listed, the empty container is considered hazardous waste and must be collected by EHS.[6] If not p-listed, the container should be triple-rinsed with a suitable solvent, the label defaced, and then disposed of according to institutional guidelines for non-hazardous waste.[6]

Experimental Protocols

While no specific experimental protocols for this compound were found, the disposal of many laboratory chemicals, particularly in research and development, often involves packing small containers into a larger drum, known as a "lab pack."

Lab Pack Disposal Protocol:

For the disposal of small containers of this compound, the following general procedure, in accordance with regulations such as those outlined in South Carolina code, should be followed:[7][8]

  • Inner Containers: Ensure that the this compound is in a non-leaking, tightly sealed inner container made of a material that will not react with the chemical.[7][8]

  • Outer Container: Place the inner containers into a DOT-specification open-head metal shipping container (not exceeding 110-gallon capacity).[7][8]

  • Sorbent Material: Surround the inner containers with a sufficient amount of non-biodegradable sorbent material to absorb all of the liquid contents. The sorbent must not be reactive with the waste.[7][8]

  • Packing: The outer container must be full after being packed with the inner containers and sorbent material.[7][8]

  • Incompatible Wastes: Do not place incompatible wastes in the same outer container.[7][8]

  • Reactive Wastes: If this compound is a reactive waste, it must be treated to render it non-reactive before packaging, unless it is a cyanide- or sulfide-bearing waste.[7][8]

Disposal Workflow Diagram

G This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Pre-label Compatible Waste Container B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Store Container in Designated Satellite Accumulation Area D->E F Container Full? E->F G Request Waste Pickup from EHS F->G Yes H Continue Waste Collection F->H No I End: Waste Removed by EHS G->I H->D

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SC-51316
Reactant of Route 2
Reactant of Route 2
SC-51316

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.